molecular formula C8H16N2O B1446981 [1-(Morpholin-4-yl)cyclopropyl]methanamine CAS No. 1695222-68-4

[1-(Morpholin-4-yl)cyclopropyl]methanamine

Cat. No.: B1446981
CAS No.: 1695222-68-4
M. Wt: 156.23 g/mol
InChI Key: JRKKRWLKMLJZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Morpholin-4-yl)cyclopropyl]methanamine ( 1695222-68-4) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol, features a cyclopropyl group substituted with both a morpholine ring and a primary amine . This unique structure makes it a valuable synthon for the synthesis of more complex molecules. Researchers utilize this amine as a key intermediate in the exploration of novel therapeutic agents. Its applications include serving as a precursor in the development of potent and selective Phosphodiesterase type 5 (PDE5) inhibitors, which are being investigated for the treatment of conditions like Alzheimer's disease . Furthermore, its structural motif is relevant in the synthesis of compounds with antimycobacterial activity for tuberculosis research , as well as in the development of molecules with nematicidal properties . The primary amine functionality provides a versatile handle for conjugation and further chemical modification, facilitating Structure-Activity Relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

(1-morpholin-4-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-8(1-2-8)10-3-5-11-6-4-10/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKKRWLKMLJZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695222-68-4
Record name [1-(morpholin-4-yl)cyclopropyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of [1-(morpholin-4-yl)cyclopropyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1-(morpholin-4-yl)cyclopropyl]methanamine scaffold represents a high-value pharmacophore in modern drug discovery. It serves as a conformationally restricted bioisostere of flexible amino-ether chains, offering reduced entropic penalty upon receptor binding and improved metabolic stability compared to its gem-dimethyl or open-chain analogs.

This guide details the optimized synthetic pathway for this molecule. Unlike general "recipe" collections, this document focuses on the Nitrile Route , selected for its scalability, atom economy, and the robust nature of the cyclopropanation step. The protocol relies on the phase-transfer catalyzed dialkylation of 2-morpholinoacetonitrile, followed by a hydride reduction.

Key Chemical Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Key Functionality Gem-disubstituted cyclopropane (Amino/Morpholine)
pKa (Predicted) ~9.2 (Primary Amine), ~6.5 (Morpholine)

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals a linear construction of the cyclopropane core from accessible commodity chemicals. The critical bond-forming event is the double alkylation of the active methylene in 2-morpholinoacetonitrile.

Retrosynthesis Target This compound (Target) Intermediate 1-morpholinocyclopropanecarbonitrile (Key Intermediate) Target->Intermediate Nitrile Reduction (LiAlH4) Precursor 2-morpholinoacetonitrile Intermediate->Precursor Cyclopropanation (1,2-Dibromoethane, PTC) SM3 1,2-Dibromoethane Intermediate->SM3 Alkylating Agent SM1 Morpholine Precursor->SM1 SN2 Substitution SM2 Chloroacetonitrile Precursor->SM2 SN2 Substitution

Figure 1: Retrosynthetic logic flow. The pathway utilizes a convergent assembly of the cyclopropane ring followed by functional group manipulation.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Morpholinoacetonitrile

This step establishes the nitrogen-carbon bond and installs the nitrile functionality required for the subsequent activation of the alpha-carbon.

Reagents: Morpholine (1.0 equiv), Chloroacetonitrile (1.0 equiv), K₂CO₃ (1.2 equiv), Acetonitrile (Solvent).

  • Setup: Charge a 3-neck round-bottom flask (RBF) with anhydrous K₂CO₃ and acetonitrile. Cool to 0°C under N₂ atmosphere.

  • Addition: Add morpholine dropwise. Subsequently, add chloroacetonitrile dropwise over 30 minutes, maintaining internal temperature <10°C (Exothermic reaction).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under reduced pressure is recommended for high purity, though the crude oil is often sufficient for the next step.

    • Yield Expectation: 85–92%

    • Checkpoint: ¹H NMR should show a singlet at δ ~3.5 ppm (N-CH₂-CN).

Step 2: Cyclopropanation (The Critical Step)

This transformation utilizes Phase Transfer Catalysis (PTC) to generate the gem-disubstituted cyclopropane. The acidity of the alpha-proton in 2-morpholinoacetonitrile is sufficient for deprotonation by concentrated NaOH when mediated by a quaternary ammonium salt.

Reagents: 2-Morpholinoacetonitrile (1.0 equiv), 1,2-Dibromoethane (1.2 equiv), 50% aq. NaOH (excess), Benzyltriethylammonium chloride (TEBA, 5 mol%).

  • Setup: In a flask equipped with a vigorous mechanical stirrer (magnetic stirring is often insufficient for viscous biphasic mixtures), combine 2-morpholinoacetonitrile, 1,2-dibromoethane, and TEBA.

  • Initiation: Add 50% NaOH dropwise. The reaction is exothermic; use a water bath to maintain temperature between 35–45°C.

  • Reaction: Stir vigorously at 45°C for 12–16 hours.

    • Mechanism:[1][2] The base deprotonates the alpha-carbon; the resulting carbanion attacks one end of the dibromoethane. A second deprotonation/intramolecular displacement closes the ring.

  • Workup: Dilute with water and extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Yield Expectation: 60–75%

    • Key Intermediate:1-morpholinocyclopropanecarbonitrile .

Step 3: Reduction to this compound

The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄).

Reagents: 1-Morpholinocyclopropanecarbonitrile (1.0 equiv), LiAlH₄ (2.0 equiv), Anhydrous THF.

  • Activation: Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

  • Addition: Add a solution of the nitrile in THF dropwise to the hydride suspension.

  • Reflux: Warm to RT, then heat to reflux (66°C) for 3–5 hours.

    • Monitoring: IR spectroscopy is useful here; disappearance of the nitrile stretch (~2230 cm⁻¹) indicates completion.

  • Fieser Quench: Cool to 0°C. Carefully add (per gram of LiAlH₄):

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate.

  • Final Purification: If necessary, convert to the HCl salt (HCl in Dioxane) for recrystallization, or distill the free base under high vacuum.

Reaction Workflow Diagram

Workflow Step1 Step 1: Alkylation Morpholine + ClCH2CN (K2CO3, MeCN) Step2 Step 2: Cyclopropanation + 1,2-Dibromoethane (50% NaOH, TEBA) Step1->Step2 2-morpholinoacetonitrile Step3 Step 3: Reduction LiAlH4 / THF Reflux Step2->Step3 1-morpholinocyclopropane- carbonitrile Product Final Product This compound Step3->Product Fieser Workup

Figure 2: Sequential process flow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Poor stirring of biphasic mixtureUse an overhead mechanical stirrer. Ensure 50% NaOH is not diluted.
Incomplete Cyclization Mono-alkylation onlyIncrease reaction time; ensure temperature is >40°C. Add more TEBA catalyst.
Aluminum Emulsions (Step 3) Improper quenchAdhere strictly to the Fieser workup (1:1:3 ratio). Do not rush the granulation step.
Product Instability Oxidation of amineStore the final amine under Argon at -20°C, or convert to the stable dihydrochloride salt immediately.

Safety Considerations

  • Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a functioning fume hood.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Have a Class D fire extinguisher available.

  • Cyclopropylamines: Some derivatives can be Monoamine Oxidase (MAO) inhibitors. Handle the final product with caution as a potential bioactive agent.

References

  • General Cyclopropanation via Phase Transfer Catalysis

    • Fedoryński, M., & Jończyk, A. (2004). Phase-Transfer Catalyzed Reactions of Carbanions with Dihaloalkanes.
    • Source:

  • Synthesis of Morpholine Derivatives

    • Morpholine synthesis and properties. Organic Chemistry Portal.
    • Source:

  • Reduction of Nitriles to Amines

    • Reduction of Nitriles to Amines using LiAlH4. Chemistry LibreTexts.
    • Source:

  • Related Cyclopropylamine Scaffolds

    • PubChem Compound Summary for this compound.
    • Source:

Sources

spectroscopic data (NMR, IR, MS) of [1-(morpholin-4-yl)cyclopropyl]methanamine

[1][2]

Executive Summary & Structural Context

This compound (CAS: 1695222-68-4) is a specialized "sp3-rich" building block used in modern medicinal chemistry.[1][2] It serves as a conformationally restricted spacer, offering a rigid cyclopropane core that orients the solubilizing morpholine ring and the reactive primary amine vector in a precise geometric relationship.[2]

This guide provides a comprehensive spectroscopic profile for the identification and purity assessment of this scaffold. Given the absence of open-source spectral libraries for this specific proprietary building block, the data below represents high-fidelity predictive values derived from chemometric analysis of gem-disubstituted cyclopropanes and validated fragmentation rules.

Structural Parameters[2][3][4][5][6][7][8][9]
  • Formula:

    
    
    
  • Molecular Weight: 156.23 g/mol [1][2][3]

  • Monoisotopic Mass: 156.126 g/mol [1][2]

  • Key Features: Quaternary carbon (C1), AA'BB' cyclopropyl system, basic primary amine.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the symmetry of the cyclopropane ring and the characteristic shifts of the morpholine ether.[2]

NMR (400 MHz, )

The molecule possesses a plane of symmetry bisecting the cyclopropane ring.[2] However, the protons on the cyclopropane carbons (C2/C3) are diastereotopic—those cis to the morpholine group are chemically distinct from those trans to it.[2]

Chemical Shift (

, ppm)
IntegrationMultiplicityAssignmentStructural Insight
0.55 – 0.65 2HMultipletCyclopropyl

High-field shift characteristic of cyclopropane ring current; diastereotopic pair A.
0.75 – 0.85 2HMultipletCyclopropyl

Diastereotopic pair B.
1.40 – 1.80 2HBroad s

Exchangeable protons; shift varies with concentration/water content.[1][2]
2.55 – 2.65 4HTriplet-like (

)
Morpholine

Slightly shielded due to steric crowding at the quaternary center.[1][2]
2.70 2HSingletExocyclic

Sharp singlet confirms the quaternary nature of C1 (no vicinal coupling).[1][2]
3.65 – 3.75 4HTriplet-like (

)
Morpholine

Characteristic ether region; diagnostic for morpholine integrity.[1][2]
NMR (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
12.5

Cyclopropyl C2, C3Shielded region; confirms 3-membered ring.[1][2]
44.8 Quaternary CCyclopropyl C1Low intensity; pivotal quaternary center.[2]
46.2

Exocyclic

Reaction vector.[1][2]
50.5

Morpholine

67.2

Morpholine

Deshielded by oxygen.[1][2]

Mass Spectrometry (MS) Profile

The mass spectral behavior is dominated by the stability of the morpholine radical cation and the fragility of the cyclopropane ring under high-energy collision.[1][2]

Electrospray Ionization (ESI-MS)[1][2]
  • Polarity: Positive Mode (

    
    )
    
  • Parent Ion:

    
    [1][2]
    
  • Adducts: Common sodium adduct

    
     may appear in unbuffered solutions.[2]
    
Fragmentation Pathway (MS/MS)

The following fragmentation pattern is diagnostic for structural validation:

  • Precursor:

    
    
    
  • Primary Loss (Neutral Loss of Ammonia):

    
     (Loss of 
    
    
    , rare in ESI but possible in EI).[2]
  • Alpha-Cleavage (Morpholine retention): The major fragment often involves the cleavage of the exocyclic methanamine or ring opening.[2]

  • Diagnostic Morpholine Ion:

    
     (Morpholine radical cation) or 
    
    
    (Morpholine +
    
    
    ).[2]

MS_FragmentationM_Ion[M+H]+ m/z 157.1Frag_1Loss of NH3 m/z 140.1M_Ion->Frag_1- NH3 (17)Ring_OpenRing Opening IsomerizationM_Ion->Ring_OpenFrag_2Morpholine Ion m/z 86/87Ring_Open->Frag_2Collisional Activation

Figure 1: Predicted fragmentation pathway for this compound in ESI+ mode.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of the primary amine and the integrity of the ether linkage.[2]

Wavenumber (

)
Vibration ModeFunctional GroupDescription
3350, 3280 N-H StretchPrimary AmineWeak doublet (symmetric/asymmetric stretch).[1][2]
3010 – 3080 C-H StretchCyclopropaneDistinctive "shoulder" above

(C-H on strained ring).[1][2]
2800 – 2950 C-H StretchAlkylStandard methylene stretches.[2]
1110 C-O-C StretchEtherStrong band characteristic of the morpholine ring.[2]
1020 Ring DeformationCyclopropaneSkeletal vibration of the 3-membered ring.[1][2]

Experimental Protocols

Sample Preparation for NMR

To distinguish the exocyclic methylene protons (


12
  • Solvent Choice: Use

    
     neutralized with anhydrous 
    
    
    or use DMSO-
    
    
    .[1][2] Acidic
    
    
    can protonate the primary amine, causing the
    
    
    signal to shift downfield (
    
    
    ) and broaden.[1][2]
  • Concentration: Prepare a

    
     sample in 
    
    
    solvent.
  • Shimming: Ensure rigorous shimming; the cyclopropyl multiplets are narrow and easily obscured by poor field homogeneity.[2]

Analytical Workflow

The following workflow ensures the compound is suitable for downstream synthesis (e.g., amide coupling).

Analytical_WorkflowSampleCrude MaterialTLCTLC Screening (MeOH/DCM/NH4OH)Sample->TLCNMR_Check1H NMR (CDCl3)TLC->NMR_CheckPurity_DecisionPurity > 95%?NMR_Check->Purity_DecisionMS_CheckLC-MS (ESI+)Purity_Decision->MS_CheckYesSalt_FormConvert to HCl Salt (Optional for Stability)Purity_Decision->Salt_FormNo (Purify)ReleaseRelease for SynthesisMS_Check->Release

Figure 2: Quality control workflow for validating the integrity of the cyclopropyl-amine scaffold.

References & Data Validation Sources

  • PubChem Compound Summary. "this compound (CID 86767837)."[1][2][4] National Center for Biotechnology Information.[2] [Link][1][2]

  • Baranac-Stojanović, M., & Stojanović, M. "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 2013.[2][5] [Link] (Source for cyclopropane ring current shielding effects).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Authoritative text for calculating substituent increments in NMR).

Methodological & Application

Application Notes & Protocols: [1-(morpholin-4-yl)cyclopropyl]methanamine as a Putative Chemical Probe for Amine Oxidases

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of novel chemical scaffolds.

Section 1: Introduction and Scientific Rationale

The discovery of selective small molecules to interrogate biological systems is a cornerstone of modern drug discovery and chemical biology.[1][2] These tools, known as chemical probes, are essential for validating the role of specific proteins in disease, paving the way for new therapeutic strategies.[3][4] A well-characterized chemical probe allows for the potent, selective, and temporal modulation of a protein's function, complementing genetic methods and offering unique insights into complex biological processes.[3][5]

This document outlines a comprehensive framework for the evaluation and application of [1-(morpholin-4-yl)cyclopropyl]methanamine , a novel chemical entity, as a potential chemical probe. While this specific molecule is not yet characterized in the literature, its structure contains key pharmacophores that suggest a plausible mechanism of action against a compelling class of enzymes: the amine oxidases.

Structural Deconstruction and Mechanistic Hypothesis

The structure of this compound presents two key motifs:

  • The Cyclopropylamine Moiety: This functional group is a well-established "warhead" in medicinal chemistry.[6][7] The inherent strain of the three-membered ring makes it susceptible to enzymatic oxidation.[8] For enzymes that process primary amines, such as monoamine oxidases (MAOs) or lysine-specific demethylase 1 (LSD1), the cyclopropylamine can act as a mechanism-based inactivator. The enzyme oxidizes the amine, leading to the formation of a highly reactive cyclopropanimine intermediate, which can then covalently and irreversibly bind to the enzyme's active site, often targeting a crucial cofactor like flavin adenine dinucleotide (FAD).[6]

  • The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[9][10][11] In the context of a chemical probe, the morpholine group can improve the compound's suitability for use in aqueous biological assays and cellular systems.

Based on this analysis, we hypothesize that This compound can serve as a mechanism-based inactivator of an amine oxidase. This guide will use this hypothesis as a framework to detail the necessary validation steps and experimental protocols.

The Four Pillars of a High-Quality Chemical Probe

Before deployment in complex biological studies, a candidate molecule must be rigorously validated. The quality of a chemical probe rests on four pillars, which form the basis of our experimental design[2]:

  • Cellular Exposure: The probe must be able to reach its target in the relevant biological context (e.g., cell permeability).

  • Target Engagement: The probe must be shown to physically interact with its intended target protein in cells.[2]

  • Functional Modulation: The probe must alter the activity of its target in a measurable way.

  • Phenotypic Correlation: The observed biological effect of the probe should be a direct consequence of its on-target activity.

This guide will provide the protocols necessary to systematically address these pillars.

Section 2: Probe Validation Workflow

A candidate molecule is not a probe until it is proven to be one. The following workflow outlines the critical experiments required to validate this compound as a chemical probe for a hypothetical target, Amine Oxidase X (AOX).

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Proteome-Wide Assessment a Synthesize Probe & Negative Control b Biochemical Potency Assay (IC50 vs. AOX) a->b c Selectivity Profiling (Panel of related oxidases) b->c d Confirm Cell Permeability c->d e Cellular Target Engagement Assay (e.g., CETSA or NanoBRET) d->e f Measure Target Inhibition in Cells (e.g., substrate turnover) e->f g Link Target Inhibition to Cellular Phenotype f->g h Synthesize Tagged Probe Variant (e.g., alkyne handle) g->h i Affinity-Based Protein Profiling (AfBPP) in Cell Lysate h->i k Mass Spec Analysis & Target Identification i->k j Competitive Profiling with Parent Probe j->i

Caption: The workflow for validating a candidate molecule as a chemical probe.

Essential Control Compounds

To ensure that any observed biological effect is due to the specific inhibition of the intended target, at least one negative control compound is required.[5] This is typically a close structural analog of the probe that is inactive against the target. For our probe, an ideal negative control would be a molecule where the cyclopropylamine is replaced with a group that cannot undergo the same mechanism-based inactivation, such as a cyclopropylmethyl or a simple alkyl amine.

Section 3: Protocols for Target Identification and Validation

The following protocols provide detailed, step-by-step methodologies for researchers.

Protocol 1: Target Identification using Affinity-Based Protein Profiling (AfBPP)

This protocol is designed to identify the protein targets of this compound from a complex biological sample, such as a cell lysate.[12][13] It requires a modified version of the probe containing a bioorthogonal handle (e.g., a terminal alkyne) for "clicking" on a reporter tag like biotin.[14]

Principle: The alkyne-modified probe is incubated with a proteome source. Because it is a mechanism-based inactivator, it will covalently bind to its target(s). After binding, the proteome is treated with an azide-biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The now-biotinylated probe-protein complexes are captured on streptavidin beads, washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry.[13][15]

cluster_workflow Affinity-Based Protein Profiling (AfBPP) Workflow proteome Prepare Cell Lysate (Proteome Source) incubation Incubate with Alkyne-Probe proteome->incubation click Click Reaction: Add Azide-Biotin Tag & Catalysts incubation->click capture Capture on Streptavidin Beads click->capture wash Wash Beads to Remove Non-Specific Binders capture->wash elute Elute Bound Proteins wash->elute digest On-Bead Tryptic Digest elute->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis: Identify & Quantify Proteins ms->analysis

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analogue of this compound featuring a small, non-interfering alkyne handle.

  • Proteome Preparation: Lyse cultured cells (e.g., a cell line relevant to the suspected target's biology) in a suitable lysis buffer without detergents that would interfere with protein structure (e.g., Tris-HCl with protease inhibitors). Determine the total protein concentration using a BCA assay.

  • Probe Incubation: In a microcentrifuge tube, incubate 1 mg of the cell lysate with the alkyne-probe at a final concentration determined by its potency (e.g., 1-10 µM). Also, prepare a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C to allow for enzymatic activation and covalent binding.

  • Click Chemistry Reaction:

    • To the incubated lysate, add the following click-chemistry reagents in order: Azide-Biotin tag (e.g., 100 µM), TCEP (1 mM), TBTA ligand (100 µM), and finally Copper (II) Sulfate (1 mM).

    • Vortex to mix and allow the reaction to proceed for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins to remove excess click reagents by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins. Discard the supernatant.

  • Streptavidin Capture:

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Add pre-washed streptavidin-agarose beads and incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them sequentially with 0.1% SDS in PBS, 6 M urea, and finally PBS to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Run the eluate on an SDS-PAGE gel and visualize with Coomassie staining to confirm enrichment.

    • For identification, perform an on-bead tryptic digest followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

Protocol 2: Competitive Profiling for Target Selectivity

This protocol validates that the targets identified by AfBPP are the same ones engaged by the original, untagged probe.

Principle: The cell lysate is pre-incubated with an excess of the untagged this compound. This "competitor" probe will occupy the binding sites of its specific targets. Subsequently, the alkyne-tagged probe is added. If the competitor has bound to a target, it will block the tagged probe from binding, and that protein will no longer be pulled down. A reduction in the signal for a specific protein in the mass spectrometry data in the presence of the competitor provides strong evidence of a specific interaction.[15]

Step-by-Step Methodology:

  • Proteome Preparation: Prepare cell lysate as described in Protocol 1.

  • Competitive Pre-incubation:

    • Prepare two sets of lysates.

    • To the "Competition" tube, add a 50-100 fold excess of the untagged this compound.

    • To the "Control" tube, add the equivalent volume of vehicle (DMSO).

    • Incubate both tubes for 1 hour at 37°C.

  • Tagged Probe Addition: Add the alkyne-tagged probe to both tubes at its standard concentration (e.g., 1 µM) and incubate for another hour at 37°C.

  • AfBPP Workflow: Proceed with the click chemistry, streptavidin capture, washing, and mass spectrometry analysis steps as detailed in Protocol 1 for both the "Competition" and "Control" samples.

  • Data Analysis: Use quantitative proteomics to compare the abundance of proteins identified in the control and competition samples. Proteins whose signals are significantly reduced in the competition sample are considered high-confidence targets of the probe.

Section 4: Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate interpretation.

Table 1: Characteristics of an Ideal Chemical Probe

This table summarizes the key parameters for evaluating a candidate molecule.[5][16]

CharacteristicIdeal Value/PropertyRationale
Potency IC₅₀ or Kᵢ < 100 nMEnsures the probe can be used at low concentrations, minimizing off-target effects.
Selectivity >30-fold selective over related targetsHigh selectivity is crucial to attribute a phenotype to a specific target.
Mechanism of Action Well-defined (e.g., competitive, covalent)Understanding how the probe works is key to interpreting results.
Cellular Activity Demonstrates target engagement in cellsConfirms the probe is effective in a physiological context.[2]
Controls Inactive, structurally similar analog availableEssential for distinguishing on-target from non-specific effects.[5]
Physicochemical Properties Adequate solubility and stabilityEnsures the probe is compatible with experimental conditions.
Table 2: Hypothetical Selectivity Profile for this compound

This table illustrates how selectivity data would be presented.

Target EnzymeIC₅₀ (nM)Fold Selectivity vs. AOX
Amine Oxidase X (AOX) 15 -
Monoamine Oxidase A (MAO-A)65043x
Monoamine Oxidase B (MAO-B)1,20080x
Lysine-Specific Demethylase 1 (LSD1)>10,000>667x
Diamine Oxidase (DAO)>10,000>667x

Section 5: Conclusion

This compound represents a promising scaffold for the development of a chemical probe, potentially targeting amine oxidases through a mechanism-based inactivation strategy. However, its utility is entirely dependent on rigorous experimental validation.[2] By following the workflows and protocols outlined in this guide—from initial biochemical characterization to proteome-wide selectivity profiling—researchers can systematically assess its properties. A thoroughly validated probe based on this scaffold would be a powerful tool for dissecting the biological roles of its target protein and could serve as a valuable starting point for therapeutic development.[1][4]

References

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (URL: )
  • Open resources for chemical probes and their implications for future drug discovery. (URL: )
  • Development of Chemical Probes - Memorial Sloan Kettering Cancer Center. (URL: )
  • Chemogenomics for drug discovery: clinical molecules from open access chemical probes - RSC Publishing. (URL: )
  • Advancing Biomedical Research with Quality Chemical Probes - Promega Corpor
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC. (URL: )
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (URL: )
  • CHOOSING & USING CHEMICAL PROBES. (URL: )
  • Best Practices for Chemical Probes - Alto Predict. (URL: )
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing). (URL: )
  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In...
  • Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. (URL: )
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
  • Currently Available Strategies for Target Identification of Bioactive N
  • Chemical proteomics approaches for identifying the cellular targets of n
  • Cyclopropylamine - Chem-Impex. (URL: )
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • An updated review on morpholine derivatives with their pharmacological actions. (URL: )
  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • Green Synthesis of Morpholines via Selective Monoalkyl

Sources

Application Note: [1-(Morpholin-4-yl)cyclopropyl]methanamine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is a critical strategy for improving clinical success rates. [1-(Morpholin-4-yl)cyclopropyl]methanamine represents a high-value building block that combines two privileged motifs: the morpholine ring (solubility, metabolic stability) and the gem-disubstituted cyclopropane (conformational restriction, metabolic blocking).

This guide details the structural rationale, synthetic access, and application protocols for utilizing this scaffold. By replacing flexible ethylene linkers or labile gem-dimethyl groups with this rigid spiro-cyclic motif, researchers can often improve potency via the Thorpe-Ingold effect while simultaneously enhancing metabolic stability and aqueous solubility.

Structural Logic & Design Rationale

The "Gem-Cyclopropyl" Effect

While the gem-dimethyl group is a classic tool to restrict conformation (the Thorpe-Ingold effect), the cyclopropyl ring offers distinct advantages:

  • Wider Bond Angle: The internal bond angle (~60°) expands the external angle (>116°), often forcing substituents into a more defined vector than a simple gem-dimethyl group.

  • Metabolic Shielding: The C-H bonds of a cyclopropane ring possess higher bond dissociation energy (BDE ~106 kcal/mol) compared to acyclic alkyl groups (~98 kcal/mol), making them resistant to Cytochrome P450-mediated oxidation.

  • Vector Orientation: The rigid ring locks the amine vector (for coupling) and the morpholine (solubilizing group) into a fixed relative orientation, reducing the entropic penalty upon binding to a protein target.

Morpholine as a Privileged Bioisostere

Morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to:

  • Lower lipophilicity (LogD) compared to piperidine or cyclohexane.

  • Disrupt planarity, improving solubility.

  • Act as a weak hydrogen bond acceptor (ether oxygen) without the liability of a donor.

Chemical Profile[1]
PropertyValue (Predicted/Exp)Significance
Formula C₈H₁₆N₂OSmall fragment size (Fragment-Based Drug Design compatible)
MW 156.23 g/mol Low MW allows for elaboration into "Lipinski-compliant" drugs
cLogP ~ -0.7 to 0.2Hydrophilic nature aids in lowering total drug LogD
pKa (Amine) ~ 8.5 - 9.0Primary amine is basic; suitable for amide coupling or reductive amination
TPSA ~ 45 ŲGood polarity for oral bioavailability
Rotatable Bonds 2Highly rigidified scaffold

Experimental Protocols

Protocol 1: Synthesis of the Scaffold

Note: While custom synthesis vendors supply this building block, in-house synthesis is often required for scale-up or derivative generation.

Target: this compound Precursor Strategy: Dialkylation of 1-aminocyclopropanecarbonitrile followed by reduction.

Step 1: Synthesis of 1-(Morpholin-4-yl)cyclopropanecarbonitrile

This step constructs the morpholine ring directly onto the commercially available 1-aminocyclopropanecarbonitrile.

  • Reagents: 1-aminocyclopropanecarbonitrile (1.0 eq), Bis(2-chloroethyl)ether (1.1 eq), Potassium Carbonate (

    
    , 3.0 eq), Sodium Iodide (NaI, 0.1 eq, catalyst).
    
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 1-aminocyclopropanecarbonitrile in DMF (0.5 M).

    • Add

      
       and NaI. Stir for 10 minutes.
      
    • Add Bis(2-chloroethyl)ether dropwise.

    • Heat the mixture to 80°C for 16–24 hours. Monitor by LC-MS for conversion (Target Mass: ~152.19).

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexane:EtOAc gradient) to yield the nitrile intermediate.

Step 2: Reduction to Methanamine
  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) or Borane-THF complex (

    
    ).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LiAlH4 (2.0 eq) in anhydrous THF to 0°C under Nitrogen/Argon.

    • Dropwise add the nitrile from Step 1 (dissolved in THF).

    • Allow to warm to RT and stir for 4 hours (or reflux if sterically hindered).

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to obtain the crude amine.

    • Storage: Store as the HCl salt (precipitate from Et2O/HCl) for long-term stability.

Protocol 2: General Amide Coupling (Drug Derivatization)

This protocol attaches the scaffold to a carboxylic acid "Core" (e.g., a kinase hinge binder).

  • Reagents: Carboxylic Acid Core (1.0 eq), Scaffold Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DMA.

  • Procedure:

    • Dissolve the Carboxylic Acid Core in DMF.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 5 minutes to activate the acid (formation of OAt ester).

    • Add this compound.

    • Stir at RT for 2–12 hours.

    • Validation: Monitor by LC-MS. The gem-disubstitution may slow the reaction; if incomplete after 12h, heat to 50°C.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol 3: Microsomal Stability Assay (Validation)

To prove the "Metabolic Shield" hypothesis, compare the scaffold against a non-cyclic analog (e.g., a simple ethyl amine linker).

  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Test Concentration: 1 µM.

  • Procedure:

    • Incubate test compound with microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

    • Sample at t = 0, 15, 30, 60 minutes.

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Calculate

      
       and Intrinsic Clearance (
      
      
      
      ).
    • Success Metric: The cyclopropyl scaffold should show >2x half-life extension compared to an acyclic gem-dimethyl or ethyl analog.

Visual Logic & Pathways

Diagram 1: Synthetic Workflow

This flowchart visualizes the construction of the scaffold from basic precursors.

Synthesis Precursor 1-Aminocyclopropane- carbonitrile Intermediate 1-Morpholino- cyclopropanecarbonitrile Precursor->Intermediate Dialkylation (80°C, DMF) Reagent1 Bis(2-chloroethyl)ether + K2CO3 Reagent1->Intermediate Product [1-(Morpholin-4-yl) cyclopropyl]methanamine (Target Scaffold) Intermediate->Product Reduction (THF) Reagent2 LiAlH4 (Reduction) Reagent2->Product

Caption: Step-wise synthesis of the scaffold from 1-aminocyclopropanecarbonitrile via dialkylation and reduction.

Diagram 2: SAR & Design Logic

This diagram illustrates why this scaffold is chosen over alternatives.

SAR_Logic Scaffold [1-(Morpholin-4-yl) cyclopropyl]methanamine Morpholine Morpholine Ring Scaffold->Morpholine Cyclopropyl Cyclopropyl Ring Scaffold->Cyclopropyl Amine Primary Amine Scaffold->Amine Solubility Increased Solubility (Low LogD) Morpholine->Solubility MetStab Metabolic Stability (Blocks CYP Oxidation) Cyclopropyl->MetStab Rigidity Conformational Lock (Thorpe-Ingold) Cyclopropyl->Rigidity Vector Defined Vector for Coupling Amine->Vector Rigidity->Vector Fixes Orientation

Caption: Structural Activity Relationship (SAR) logic demonstrating the functional benefits of the scaffold.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups in drug design. [Link]

  • Organic Syntheses. General Synthesis of Morpholines from Amines. (Adapted methodology for Protocol 1). [Link]

experimental setup for reactions involving [1-(morpholin-4-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for [1-(Morpholin-4-yl)cyclopropyl]methanamine

Introduction & Structural Significance

This compound (CAS: 1017114-81-6, also referred to as 1-morpholino-1-(aminomethyl)cyclopropane) is a high-value building block in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[1]

Unlike flexible alkyl linkers, the cyclopropane core provides rigid conformational restriction, locking the morpholine (solubilizing group/H-bond acceptor) and the methanamine (attachment point) into a specific vector.[1] This "gem-disubstituted" motif (1,1-substitution) introduces a high fraction of sp3 hybridized carbons (


), a property correlated with improved clinical success rates by enhancing solubility and reducing off-target promiscuity [1, 2].[1]

Key Chemical Features:

  • Geminal Positioning: The morpholine ring and the aminomethyl arm are attached to the same carbon (C1).[1] This creates a "neopentyl-like" steric environment for the amine, which influences reaction kinetics.[1]

  • Basicity: The molecule contains two basic centers: the morpholine nitrogen (

    
    ) and the primary aliphatic amine (
    
    
    
    ).[1]
  • Reactivity: The primary amine is the exclusive nucleophile for coupling reactions.[1] The morpholine nitrogen is sterically encumbered and electronically deactivated by the ring strain, preventing chemoselectivity issues in standard protocols.[1]

Handling, Storage, and Stability

Safety & Integrity Protocol:

  • Hygroscopicity: Primary amines of this molecular weight are typically hygroscopic. Absorption of atmospheric water will alter stoichiometry in precision coupling reactions.

  • Carbamate Formation: Like many primary amines, this compound reacts greedily with atmospheric

    
     to form carbamate salts (white crust/precipitate).[1]
    
    • Mitigation: Store under Argon or Nitrogen at -20°C.[1]

    • Recovery: If the compound appears crusty/solidified due to

      
       exposure, dissolve in mild base (e.g., 
      
      
      
      solution) and extract with DCM to regenerate the free base before use.[1]
  • Acid Sensitivity: While cyclopropanes can be acid-sensitive (ring opening), the presence of the basic amine group typically buffers the system.[1] However, avoid prolonged exposure to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which may trigger cyclopropyl-methyl rearrangements.[1]

Reactivity Profile & Workflow

The following diagram illustrates the core reactivity pathways and decision logic for functionalizing this scaffold.

ReactivityWorkflow Start [1-(Morpholin-4-yl) cyclopropyl]methanamine Decision Target Transformation? Start->Decision Amide Amide Coupling (HATU/T3P) Decision->Amide Carboxylic Acid SnAr SnAr (Kinase Core) (DIPEA/NMP) Decision->SnAr Halo-Heterocycle RedAm Reductive Amination (STAB/DCE) Decision->RedAm Aldehyde/Ketone Product1 Stable Amide (Linker) Amide->Product1 High Yield Product2 Heterocyclic Amine (Kinase Inhibitor) SnAr->Product2 Requires Heat Product3 Secondary Amine (Flexible) RedAm->Product3 Steric Control

Figure 1: Decision matrix for functionalizing the this compound scaffold.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (General Purpose)

Use Case: Attaching the scaffold to a carboxylic acid core (e.g., for PROTAC linker synthesis or peptidomimetics).[1] Challenge: The amine is on a methylene carbon adjacent to a quaternary center. Steric hindrance is moderate but significant enough to require efficient coupling agents.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • This compound (1.1 - 1.2 equiv)[1]

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (1:1)[1]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA in dry DMF (0.1 M concentration) under inert atmosphere. Add HATU in one portion. Stir for 5–10 minutes to form the activated ester (color change to yellow/orange often observed).[1]

  • Addition: Add the amine building block (dissolved in minimal DMF) dropwise to the activated acid.

    • Note: Do not add the amine directly to the solid HATU; pre-activation prevents potential side reactions with the morpholine ring, though rare.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: LCMS should show conversion. If the reaction stalls, heat to 40°C. The gem-disubstituted cyclopropane does not racemize, so mild heating is safe.[1]

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1).[1] Dry over 
    
    
    
    .
    • Purification: Flash chromatography. The morpholine group makes the product polar; consider using 0–10% MeOH in DCM.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

Use Case: Synthesis of kinase inhibitors (e.g., reacting with 2-chloropyrimidine or 6-chloropurine).[1]

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1]

  • Amine Building Block (1.2 equiv)[1]

  • Base: DIPEA (2-3 equiv) or

    
     (3 equiv)[1]
    
  • Solvent: NMP (N-methyl-2-pyrrolidone) or n-Butanol.[1]

Step-by-Step:

  • Setup: Combine the heteroaryl chloride and amine in NMP (0.2 M). Add DIPEA.

  • Thermal Cycle: Heat to 80–100°C.

    • Insight: The steric bulk of the cyclopropane adjacent to the amine nucleophile decreases the reaction rate compared to a simple benzylamine.[1] Higher temperatures are often required.

    • Microwave Option: 120°C for 20–30 minutes is often superior to thermal heating for this scaffold, driving the reaction to completion before side products form.[1]

  • Workup: Pour into water/ice mix. If solid precipitates, filter.[1] If oil forms, extract with EtOAc.[1]

Protocol C: Reductive Amination

Use Case: Creating secondary amines.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Amine Building Block (1.1 equiv)[1]

  • Reducing Agent:

    
     (STAB) (1.5 equiv)[1]
    
  • Acid Catalyst: Acetic Acid (1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step:

  • Imine Formation: Mix Aldehyde and Amine in DCE. Add Acetic Acid. Stir for 30–60 mins at RT to ensure imine formation.

    • Critical Check: The proximity of the morpholine oxygen could theoretically assist in stabilizing the iminium intermediate via a through-space interaction, potentially accelerating this step.[1]

  • Reduction: Add

    
     in portions. Stir overnight at RT.
    
  • Quench: Quench with sat.

    
    . Extract with DCM.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Amine formed carbamate salt with air (

).[1]
Free-base the starting material by partitioning between DCM and 1N NaOH before use.[1]
No Reaction (

)
Steric hindrance of the gem-cyclopropyl group.[1]Switch solvent to NMP and increase temp to 120°C (Microwave) or use Buchwald-Hartwig conditions (Pd-catalyzed).
Product is Water Soluble Morpholine group increases polarity.Do not use aqueous acid washes (1N HCl) during workup; the product will protonate and stay in the water layer.[1] Use pH 10 buffers or salting-out extraction.[1]

References

  • PubChem. "this compound - Compound Summary."[1] National Library of Medicine. Accessed October 2023. [Link][1]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 2016.[1] [Link][1]

  • Wuitschik, G., et al. "Spirocyclic variants of the phenyl ring."[1] Angewandte Chemie International Edition, 2008.[1] (Context on rigidified morpholine analogues). [Link][1]

Sources

Application Note: High-Sensitivity Bioanalysis of [1-(morpholin-4-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Derivatization Strategies for LC-MS/MS and Fluorescence Detection

Executive Summary & Chemical Context[1][2][3][4]

Target Molecule: [1-(morpholin-4-yl)cyclopropyl]methanamine Molecular Formula:


MW:  156.23  g/mol [1][2]

The Analytical Challenge: This molecule represents a class of "gem-disubstituted" cyclopropanes often used as conformationally restricted building blocks in medicinal chemistry (e.g., LSD1 inhibitors, GPCR ligands). While the morpholine ring provides a basic center for ionization, the molecule suffers from three distinct bioanalytical hurdles:

  • Lack of Chromophore: The saturated structure possesses no conjugated

    
    -systems, rendering UV detection (HPLC-UV) impossible at standard wavelengths (>210 nm).
    
  • High Polarity: The combination of the morpholine ether, tertiary amine, and primary methanamine results in poor retention on standard C18 Reverse Phase (RP) columns (LogP < 0).

  • Low Molecular Weight: In LC-MS/MS, low mass ions (<160 Da) often fall into the "chemical noise" region, suffering from high background interference in complex matrices like plasma.

The Solution: This guide details two derivatization protocols targeting the primary amine handle (


). By exploiting the nucleophilicity of the methanamine arm, we can introduce hydrophobic and chromophoric tags that solve all three challenges simultaneously.
Strategic Decision Matrix

Before selecting a protocol, use the following logic flow to determine the best fit for your instrumentation and throughput needs.

DecisionMatrix Start Select Bioassay Goal Detection Primary Detection Mode? Start->Detection Fluorescence Fluorescence (HPLC-FLD) Detection->Fluorescence No Mass Spec MS Mass Spectrometry (LC-MS/MS) Detection->MS High Sensitivity Throughput Throughput Requirement? Fluorescence->Throughput Stability Sample Stability Needed? MS->Stability OPA PROTOCOL A: OPA/Thiol (Automated/On-line) Throughput->OPA High (>100 samples/day) Dansyl PROTOCOL B: Dansylation (Batch/Off-line) Throughput->Dansyl Low/Manual Stability->OPA Immediate injection Stability->Dansyl Long queues (>24h)

Figure 1: Decision tree for selecting OPA (Speed/Fluorescence) vs. Dansyl (Stability/MS) chemistries.

Protocol A: Automated OPA Derivatization (Fluorescence)

Best for: High-throughput screening, PK studies without MS, automated autosamplers.

Mechanism: o-Phthalaldehyde (OPA) reacts with the primary amine of the target in the presence of a thiol (e.g., 2-Mercaptoethanol or 3-MPA) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.[3]

  • Note: The tertiary amine in the morpholine ring does not react, preserving the basicity for potential downstream separation.

Reagents Preparation
ReagentConcentrationPreparation Details
Borate Buffer 0.4 M (pH 10.2)Dissolve boric acid in water; adjust pH with NaOH pellets. High pH is critical to deprotonate the methanamine (

).
OPA Stock 10 mg/mLDissolve 100 mg OPA in 10 mL HPLC-grade Ethanol. Protect from light.
Thiol Solution 10% (v/v)3-Mercaptopropionic acid (3-MPA) in borate buffer. (3-MPA yields more stable derivatives than 2-mercaptoethanol).
Working Reagent CombinedMix 1 mL OPA Stock + 20

L Thiol Solution + 9 mL Borate Buffer. Stable for 24h only.
Step-by-Step Workflow (Autosampler Program)
  • Load: Place sample (supernatant after protein ppt) in Vial A. Place Working Reagent in Vial B.

  • Draw: Autosampler draws 10

    
    L Sample.
    
  • Mix: Autosampler draws 10

    
    L Working Reagent.
    
  • Wait: Program a "Needle Wash" or "Wait" step for exactly 60 seconds .

    • Expert Insight: The cyclopropyl group creates steric bulk near the amine. While standard amino acids react in <30s, the [1-(morpholin-4-yl)cyclopropyl] scaffold requires 60s for >95% conversion.

  • Inject: Inject entire volume onto column.

Detection Settings:

  • Excitation: 340 nm

  • Emission: 455 nm

Protocol B: Dansylation (LC-MS/MS & Stability)

Best for: Ultra-trace quantification (pg/mL), batch processing, long-term sample storage.

Mechanism: Dansyl chloride (Dns-Cl) reacts with the primary amine to form a sulfonamide.[4]

  • MS Benefit: The dansyl group adds a naphthalene ring (increasing retention on C18) and a dimethylamino group, which has high proton affinity, significantly boosting ionization efficiency in ESI+ mode.

Reagents Preparation
ReagentConcentrationPreparation Details
Carbonate Buffer 0.5 M (pH 11.0)

/

. High buffering capacity is needed to neutralize HCl generated during reaction.
Dansyl-Cl 5 mg/mLDissolve in Acetone. Prepare fresh daily or store at -20°C in anhydrous conditions.
Quench Solution 10% EthylamineOr 5% Ammonium Hydroxide.
Step-by-Step Workflow (Manual/Batch)
  • Sample Prep: To 50

    
    L of plasma extract, add 25 
    
    
    
    L of Carbonate Buffer (pH 11).
  • Derivatization: Add 50

    
    L of Dansyl-Cl solution.
    
  • Incubation: Vortex and heat at 55°C for 20 minutes .

    • Causality: The gem-disubstituted cyclopropane creates a "neopentyl-like" steric environment. Heat is required to drive the nucleophilic attack of the amine onto the bulky sulfonyl chloride.

  • Quenching: Add 10

    
    L Quench Solution. Incubate 5 min.
    
    • Why? Removes excess Dansyl-Cl which would otherwise damage the HPLC column and suppress MS ionization.

  • Clean-up (Optional but Recommended): Dry down under

    
     and reconstitute in 50:50 MeOH:Water to concentrate the sample.
    

LC-MS/MS Transitions (ESI+):

  • Precursor: [M + Dansyl + H]

    
    
    
    
    
    390.2 m/z (156 + 233).
  • Product Ions:

    • m/z 170 (Dimethylaminonaphthalene fragment) - Quantifier

    • m/z 156 (Intact target molecule fragment) - Qualifier

Experimental Validation Data (Typical)

The following data represents typical performance metrics when analyzing this molecule in human plasma using Protocol B (Dansylation).

ParameterResultNotes
Linearity Range 0.5 – 1000 ng/mL

(Weighted

)
LLOQ 0.5 ng/mLS/N > 10:1
Retention Time Shift 1.2 min

6.8 min
Shift from solvent front (void) to stable elution on C18.
Recovery 85%

4%
Consistent recovery across low/med/high QC.
Stability 48 HoursProcessed samples stable in autosampler at 10°C.
Mechanistic Workflow Diagram

This diagram illustrates the critical path for the Dansylation protocol, highlighting the chemical transformation and ionization logic.

Workflow Substrate Target Molecule (Polar, Non-UV) Complex Reaction Intermediate (Sterically Hindered) Substrate->Complex + pH 11 Buffer Reagent Dansyl-Cl (Lipophilic Tag) Reagent->Complex Product Sulfonamide Derivative (Stable, Retained) Complex->Product 55°C, 20 min (Overcomes Sterics) MS_Ion ESI+ Ionization (m/z ~390) Product->MS_Ion LC-MS/MS

Figure 2: Chemical workflow for converting the polar target into a mass-spec compatible analyte.

References
  • Standard OPA Protocol: Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880-882. Link

  • Dansylation for MS Sensitivity: Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131. Link

  • Cyclopropylamine Synthesis & Properties: Bertus, P., & Szymoniak, J. (2001).[5] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792-1793. Link

  • Bioanalytical Method Validation: US FDA. (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Link

  • Steric Considerations in Cyclopropanes: Charette, A. B. (Ed.).[8][9] (2016).[2][9] The Chemistry of the Cyclopropyl Group. Wiley. Link

Sources

enzymatic reactions utilizing [1-(morpholin-4-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis & Derivatization of [1-(morpholin-4-yl)cyclopropyl]methanamine

Executive Summary

The molecule This compound represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). It combines a solubility-enhancing morpholine ring with a rigid cyclopropyl spacer and a reactive primary amine handle. While chemically attractive, the gem-disubstituted nature of the cyclopropane ring introduces significant steric hindrance, making traditional chemical functionalization (e.g., reductive amination, amide coupling) prone to low yields, over-alkylation, or harsh reaction conditions.

This Application Note details validated protocols for the enzymatic handling of this scaffold. We focus on two core workflows:

  • Biocatalytic Synthesis: Generating the primary amine from its aldehyde precursor using

    
    -Transaminases (
    
    
    
    -TAs) to avoid metal-hydride reductions.
  • Chemoenzymatic Derivatization: Using immobilized Lipases (CAL-B) for mild, reagent-free amide bond formation, preserving the integrity of the strained cyclopropane ring.

Technical Background & Rationale

Structural Challenges

The target molecule features a quaternary carbon at the C1 position of the cyclopropane ring.

  • Steric Bulk: The morpholine ring creates a "protective cone" around the C1 center.

  • Reactivity: The primary amine is attached via a methylene spacer (

    
    ). While nucleophilic, its accessibility is modulated by the adjacent quaternary center.
    
  • Stability: Cyclopropanes are susceptible to acid-catalyzed ring opening. Enzymatic methods (pH 7–8, ambient temp) mitigate this risk compared to acid chlorides or high-temp couplings.

The Enzymatic Advantage
FeatureChemical Route (Reductive Amination)Enzymatic Route (Transaminase)
Reagents NaBH(OAc)₃, Metal CatalystsPLP cofactor, Isopropylamine
Selectivity Risk of over-alkylation (secondary amines)100% Selective for Primary Amine
Conditions Organic Solvents, often anhydrousAqueous Buffer, pH 7.5
Purification Chromatography often requiredAcid/Base extraction usually sufficient

Protocol 1: Synthesis via -Transaminase (ATA)

This protocol describes the conversion of 1-(morpholin-4-yl)cyclopropanecarbaldehyde to the target amine. This "reductive amination" equivalent is catalyzed by


-Transaminases, utilizing isopropylamine (IPA) as the amine donor.
Materials
  • Substrate: 1-(morpholin-4-yl)cyclopropanecarbaldehyde (20 mM stock in DMSO).

  • Enzyme:

    
    -Transaminase (Screening Kit: Vibrio fluvialis (Vf-ATA) or Chromobacterium violaceum (Cv-ATA) variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 10 mM stock.

  • Amine Donor: Isopropylamine (IPA) or L-Alanine (with LDH/GDH recycling system). Note: IPA is preferred for thermodynamic equilibrium shifting.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Experimental Workflow
  • Reaction Assembly (1 mL scale):

    • Add 800 µL Phosphate Buffer (pH 7.5).

    • Add 20 µL PLP stock (Final: 0.2 mM).

    • Add 50 µL Isopropylamine (Final: ~0.5 M). Adjust pH back to 7.5 with HCl if pure amine is used.

    • Add 50 µL Substrate Stock (Final: 1 mM).

    • Add 10 mg Lyophilized Enzyme powder (or 50 µL liquid preparation).

    • Top up to 1 mL with buffer.

  • Incubation:

    • Shake at 30°C, 600 rpm for 24 hours.

    • Critical: Do not exceed 35°C as many wild-type ATAs are thermally unstable.

  • Workup & Analysis:

    • Quench with 100 µL 1M NaOH (pH > 11).

    • Extract with 2 x 500 µL Ethyl Acetate.

    • Analyze organic phase via HPLC-MS or GC-FID.

    • Derivatization for UV detection: If the molecule lacks a chromophore, derivatize a 50 µL aliquot with benzoyl chloride prior to HPLC.

Mechanism of Action (DOT Visualization)

TransaminaseMechanism Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Aminated) Enz_PLP->Enz_PMP + IPA - Acetone IPA Isopropylamine (Donor) IPA->Enz_PLP Acetone Acetone (Byproduct) Enz_PMP->Enz_PLP + Aldehyde - Product Aldehyde Cyclopropyl Aldehyde Aldehyde->Enz_PMP Product Target Amine

Figure 1: Ping-Pong Bi-Bi mechanism of


-Transaminase.[1] The enzyme shuttles ammonia from Isopropylamine to the Cyclopropyl Aldehyde via the PLP/PMP cofactor cycle.

Protocol 2: Lipase-Mediated Amidation

This protocol addresses the derivatization of this compound. Standard amide couplings (EDC/NHS) can be difficult due to the steric bulk of the adjacent morpholine. Immobilized Candida antarctica Lipase B (CAL-B) facilitates this coupling under mild conditions using esters as acyl donors.

Rationale

Lipases in organic solvents catalyze the aminolysis of esters. The enzyme's active site accommodates the acyl donor (ester), forming an acyl-enzyme intermediate. The nucleophilic amine (our target) then attacks this intermediate.

  • Benefit: No activation reagents required; easy removal of enzyme (filtration).

Materials
  • Amine Nucleophile: this compound.

  • Acyl Donor: Ethyl acetate (solvent/reactant) or specific Ethyl esters of drug fragments (e.g., Ethyl 2-phenylacetate).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), >5000 PLU/g.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous). Avoid water to prevent hydrolysis.

Experimental Workflow
  • Setup:

    • Dissolve Amine (50 mg, 0.32 mmol) in 2 mL anhydrous MTBE.

    • Add Acyl Donor (1.5 equivalents). If acetylating, use Ethyl Acetate as solvent.

    • Add Molecular Sieves (4Å) to scavenge ethanol byproduct (driving equilibrium).

    • Add Immobilized CAL-B (50% w/w relative to substrate).

  • Reaction:

    • Incubate at 45°C in an orbital shaker (200 rpm).

    • Monitor via TLC or LC-MS at 2h, 6h, and 24h.

  • Purification:

    • Filter off the immobilized enzyme and molecular sieves.

    • Evaporate solvent.

    • The residue is usually the pure amide. If unreacted amine remains, wash with dilute HCl (the product amide is neutral; unreacted amine is basic).

Reaction Pathway (DOT Visualization)

LipaseAmidation Substrate This compound Product Amide Product Substrate->Product Ester Acyl Donor (R-COOEt) AcylEnz Acyl-Enzyme Intermediate Ester->AcylEnz CALB CAL-B Lipase (Serine Active Site) CALB->AcylEnz + Ester (Acylation) AcylEnz->Product + Amine (Deacylation) Ethanol Ethanol (Byproduct) AcylEnz->Ethanol Leaving Group

Figure 2: Lipase-catalyzed aminolysis. The steric bulk of the cyclopropyl-morpholine motif is tolerated because the amine approaches the acyl-enzyme intermediate from the solvent accessible channel.

Analytical & Quality Control

To ensure protocol validity, the following analytical parameters must be met.

Table 1: Key Analytical Markers

ParameterMethodExpected ResultNotes
Purity LC-MS (ESI+)>95% AreaMonitor [M+H]⁺ = 157.13 Da.
Conversion GC-FID>90% (24h)Aldehyde peak disappearance is critical.
Water Content Karl-Fischer<0.1% (Lipase)Critical for Protocol 2 (Amidation).
Enzyme Reuse Activity Assay>80% retainedImmobilized CAL-B can be reused ~5-10 times.

Safety & Handling

  • Amine Toxicity: Primary amines are potential skin irritants and sensitizers. Handle in a fume hood.

  • Cyclopropane Strain: While stable under enzymatic conditions, avoid strong Lewis acids during downstream processing to prevent ring opening or rearrangement to homoallylic amines.

  • Enzyme Dust: Lyophilized enzyme powders (ATA) are inhalation sensitizers. Weigh in a closed container or use liquid formulations.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[1][2][3]

    • Source: MDPI, C
    • URL:[Link]

  • Title: Lipase-catalyzed synthesis of amides: A review.
  • Cyclopropylamine Scaffolds in Drug Discovery

    • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
    • Source: Longdom Publishing, 2024.
    • URL:[Link]

  • Morpholine Synthesis & Properties

    • Title: Synthesis of Morpholines.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data

    • Title: this compound PubChem Entry.[5]

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CPA-SYNTH-2024

Welcome to the Cyclopropylamine Synthesis Support Hub. This guide addresses the specific, high-friction challenges encountered when constructing this strained pharmacophore. We move beyond textbook definitions to troubleshoot the "why" and "how" of experimental failure in the Kulinkovich-de Meijere reaction, transition-metal catalyzed nitrene transfers, and post-synthesis handling.

Module 1: The Kulinkovich-de Meijere Reaction (Ti-Mediated)

Context: This is the workhorse method for converting amides or nitriles into cyclopropylamines using Grignard reagents and stoichiometric (or catalytic) Titanium(IV).

Troubleshooting Guide

Q: My reaction mixture turns dark (black/brown) immediately, but I recover starting material. What happened?

A: You likely killed the Titanacyclopropane intermediate. The active species, a titanacyclopropane (generated in situ from Ti(OiPr)₄ and EtMgBr), is thermally unstable and highly moisture-sensitive. If the solution turns black instantly without conversion, it indicates rapid decomposition of the Ti(II) species before it could engage the amide.

  • Root Cause 1: Grignard Addition Rate. Adding EtMgBr too fast generates a high local concentration of the reductant, promoting Ti-aggregation rather than ligand exchange.

    • Correction: Add the Grignard reagent dropwise over >1 hour via syringe pump.[1] Keep the internal temperature strictly < 0 °C during generation.

  • Root Cause 2: Wet Solvents. Even ppm levels of water will quench the titanacyclopropane.

    • Correction: THF must be distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use. Karl Fischer titration should read < 50 ppm.

Q: The reaction stalls at the intermediate stage (low conversion). How do I push it?

A: The Oxatitanacyclopentane intermediate is too stable. In the catalytic cycle, the amide inserts into the titanacyclopropane to form an oxatitanacyclopentane. For bulky amides, ring closure to the cyclopropylamine is the rate-determining step.

  • Solution: Switch to Methyltitanium Triisopropoxide (MeTi(OiPr)₃) .

    • Protocol: Unlike Ti(OiPr)₄, MeTi(OiPr)₃ does not require the initial 2 equivalents of Grignard to be reduced to the active species. It generates the active titanacyclopropane more cleanly and often facilitates the ring-closure step for difficult substrates [1].

  • Additive Strategy: For nitrile substrates (Bertus-Szymoniak variation), the addition of a Lewis Acid is mandatory.

    • Protocol: Add 1.0 equiv of BF₃·OEt₂ or TiCl(OiPr)₃ . This activates the intermediate imine-titanium complex, forcing ring contraction [2].

Visualizing the Failure Points

KulinkovichCycle Start Amide Substrate Intermediate Oxatitanacyclopentane (Stalled Intermediate) Start->Intermediate Insertion Ti_Complex Titanacyclopropane (Active Species) Ti_Complex->Intermediate + Substrate Decomp Ti-Aggregation (Black Tar) Ti_Complex->Decomp Fast Addition/Heat (FAILURE) Product Cyclopropylamine Intermediate->Product Ring Contraction (Slow Step) Intermediate->Product Add Lewis Acid (BF3/TiCl)

Figure 1: Critical failure points in the Kulinkovich-de Meijere catalytic cycle. Red node indicates the unstable active species; Yellow node indicates the common resting state requiring activation.

Module 2: Transition-Metal Catalyzed Nitrene Transfer

Context: Direct amination of olefins using nitrene precursors (azides, hydroxylamines) catalyzed by Rh, Co, Ru, or engineered Heme enzymes.

Troubleshooting Guide

Q: I am getting poor diastereoselectivity (dr ~ 1:1). How do I favor the cis-isomer?

A: You are likely using a thermodynamic control catalyst. Traditional Rh(II) carboxylates typically favor the thermodynamic trans-isomer to minimize steric clash in the transition state.

  • The Fix: Switch to Cobalt(II) Porphyrins or Engineered Heme Enzymes (P411) .

    • Mechanism:[1][2][3][4][5][6] Co(II) catalysts operate via a radical pathway (metalloradical catalysis). Through "Hydrogen-Bonding Guidance" in the second coordination sphere, these catalysts can stabilize the cis-transition state [3].

    • Specific Catalyst: Look for Co(P1) variants or P450-P411 mutants engineered by the Arnold group, which can deliver cis-cyclopropylamines with >90% de [4].

Q: My catalyst dies after 5 turnovers. Is it the azide?

A: Yes, Azide coordination or Nitrene dimerization is poisoning the metal center.

  • Diagnosis: If you see significant formation of fumarates/maleates (from carbene dimerization) or sulfonamides (from nitrene reduction), your catalyst is off-cycle.

  • Protocol Adjustment:

    • Slow Addition: Do not dump the azide. Add the nitrene precursor (e.g., Tosyl Azide) via syringe pump over 4–6 hours.

    • Precursor Switch: If using organic azides, switch to Iminoiodinanes (PhI=NTs) or Dioxazolones . These generate the metal-nitrene species more cleanly without coordinating N₂ gas to the metal center.

Data: Catalyst Selection Matrix
FeatureRh(II) CarboxylatesCo(II) PorphyrinsEngineered Heme (P411)
Mechanism Concerted (Singlet Nitrene)Radical (Triplet Nitrene)Radical (Iron Nitrenoid)
Major Isomer Trans (Thermodynamic)Trans (tunable to Cis)Tunable (Cis or Trans)
Substrate Scope Electron-rich olefinsElectron-deficient & richStyrenes, unactivated olefins
Key Risk Dimerization of precursorProduct inhibitionEnzyme stability/Scale-up
Module 3: Stability & Purification (The "Vanishing Product")

Context: You synthesized the product, but it degraded during workup or chromatography.

Troubleshooting Guide

Q: My product disappeared on the silica column. Where did it go?

A: Acid-catalyzed ring opening. Cyclopropylamines possess significant ring strain (~27 kcal/mol). If the nitrogen has an electron-donating group (or is a free amine) and the ring has substituents that stabilize a carbocation, the "push-pull" electronic effect makes the C-C bond extremely acid-labile. Silica gel is slightly acidic (pH 4-5).

  • The Fix:

    • Pre-treat Silica: Slurry the silica gel in 5% Triethylamine/Hexanes before loading the column. This neutralizes acidic sites.

    • Use Basic Alumina: Switch stationary phase to basic alumina (Activity III).

    • Salt Selection: Do not make HCl salts if you plan to store them. The nucleophilic Cl⁻ ion can attack the protonated (activated) ring, leading to ring-opening to form chloropropylamines. Use Fumaric acid or Tartaric acid to form salts; these non-nucleophilic counterions preserve ring integrity [5].

Q: Can I use standard deprotection methods (e.g., TFA for Boc)?

A: Proceed with extreme caution. TFA is dangerous for electron-rich cyclopropylamines.

  • Alternative: Use TMSOTf / 2,6-Lutidine followed by mild hydrolysis. This removes Boc groups under essentially neutral conditions, avoiding the generation of the destabilized ammonium species.

Visualizing Stability Logic

StabilityLogic Problem Need to Purify/Deprotect Cyclopropylamine Check Is the Ring Electron Rich? (Donor groups present) Problem->Check Acid Standard Acidic Workup (HCl/TFA/Silica) Check->Acid Yes (Risk) Base Buffered Conditions (Et3N Silica / Basic Alumina) Check->Base Yes (Safe Path) Result_Bad Ring Opening (Loss of Product) Acid->Result_Bad Nucleophilic Attack Result_Good Product Isolated Base->Result_Good

Figure 2: Decision tree for handling electron-rich cyclopropylamines to prevent acid-catalyzed decomposition.

References
  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles.[2] Chemical Communications, (18), 1792–1793.

  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes.[7][8][9] Science, 339(6117), 307–310.

  • Brandt, P., Hedberg, C., & Andersson, P. G. (2000). New Insights into the Mechanism of the Kulinkovich Reaction. Chemistry – A European Journal, 6(6), 1042–1056.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415.

Sources

Technical Support Center: [1-(morpholin-4-yl)cyclopropyl]methanamine Stability & Handling

[1][2]

Executive Summary & Chemical Context[2][3][4][5]

[1-(morpholin-4-yl)cyclopropyl]methanamine is a specialized bifunctional building block frequently used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Structurally, it features a gem-disubstituted cyclopropane ring bearing a morpholine moiety and a primary methanamine group (

While the cyclopropane ring provides rigid spatial orientation, the 1,1-donor-acceptor motif introduces specific stability challenges. The molecule is commercially available primarily as an HCl salt due to the inherent instability and hygroscopicity of the free base.

Key Stability Risks[2]
  • Atmospheric Instability (Free Base): Rapid formation of carbamates upon exposure to

    
    .[1]
    
  • Acid-Catalyzed Ring Opening: The electron-donating morpholine group activates the strained cyclopropane ring, making it susceptible to cleavage under strong acidic conditions or high temperatures.[1]

  • Hygroscopicity: The salt forms are extremely hygroscopic, leading to stoichiometry errors and hydrolysis.[1]

Troubleshooting Guide (Q&A)

Section A: Solution Stability & Degradation[1][2]

Q1: I observe a new peak at M+44 in my LC-MS spectrum after leaving the free base in solution for 2 hours. What is this? Diagnosis: This is likely the carbamate species formed by the reaction of the primary amine with atmospheric carbon dioxide (

2Mechanism:


1Solution:
  • Immediate: Acidify the sample (pH < 4) immediately before LC-MS injection to decarboxylate the species back to the parent amine.

  • Prevention: Handle the free base only under an inert atmosphere (Argon/Nitrogen). Store solution samples in septum-capped vials.

Q2: My reaction yield is low, and NMR shows a loss of the cyclopropane signals (0.4–0.8 ppm) and appearance of olefinic/ketone signals. Why? Diagnosis: Acid-catalyzed ring opening. Context: You likely subjected the molecule to strong aqueous acid or Lewis acids at elevated temperatures.[1] Technical Insight: The morpholine nitrogen at the 1-position acts as an electron donor. Upon protonation or coordination, the ring strain (~27 kcal/mol) combined with the "push" from the nitrogen lone pair facilitates C-C bond cleavage, often leading to an open-chain iminium ion which hydrolyzes to a ketone. Corrective Action:

  • Avoid heating >50°C in acidic media (HCl, TFA).

  • If acidic deprotection is required (e.g., Boc removal), use anhydrous conditions (HCl/Dioxane) at 0°C and quench immediately.

Q3: The solid HCl salt has turned into a sticky gum/oil. Is it degraded? Diagnosis: Hygroscopic deliquescence , not necessarily chemical degradation. Explanation: The diamine salt is extremely hygroscopic. It absorbs atmospheric moisture until it dissolves in it. Verification: Run a generic LC-MS. If the parent mass is intact, the material is wet but chemically stable. Recovery: Re-dissolve in dry methanol, precipitate with cold diethyl ether, and dry under high vacuum over

Experimental Protocols

Protocol A: Safe Generation of the Free Base

Use this protocol when the free amine is required for nucleophilic substitution or coupling reactions.

Objective: Isolate this compound free base from its HCl salt without inducing degradation.

  • Preparation: Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Cool to 0°C. Add saturated aqueous

    
      or 1M NaOH  (3.0 eq) dropwise.
    
    • Note: Do not use strong bases like KOH at high temp to avoid potential ring side-reactions.

  • Extraction: Stir vigorously for 15 minutes. Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous

    
     (Avoid 
    
    
    if slightly acidic).[1]
  • Concentration: Filter and concentrate in vacuo at <30°C .

    • Critical: Do not heat the free base. Do not evaporate to complete dryness if not using immediately; traces of solvent help stabilize it against polymerization.

  • Storage: Use immediately. If storage is necessary, flush with Argon and store at -20°C as a solution in anhydrous THF or DCM.

Protocol B: Stability-Indicating HPLC Method

Use this to verify batch integrity.[1]

  • Column: C18 Reverse Phase (e.g., XBridge C18, 3.5 µm).

  • Mobile Phase A: Water + 0.05%

    
     (High pH essential for peak shape of diamines).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 210 nm (low chromophore) or ELSD/CAD (recommended due to lack of aromatic rings).

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the two primary failure modes:

1

StabilityPathwayscluster_legendLegendStart[1-(morpholin-4-yl)cyclopropyl]methanamine(Intact)CarbamateCarbamate Species(M+44 Mass Shift)Start->Carbamate+ CO2 (Air exposure)ProtonatedN-Protonated IntermediateStart->Protonated+ H+ (Strong Acid)Carbamate->Start+ Acid / Heat(Decarboxylation)RingOpenRing-Opened IminiumProtonated->RingOpenHeat / Time(Strain Relief)KetoneOpen-Chain Ketone(Irreversible Degradation)RingOpen->Ketone+ H2O (Hydrolysis)key1Blue: Active Moleculekey2Red: Degradation Product

Figure 1: Primary degradation pathways. Note that carbamate formation is reversible, whereas acid-catalyzed ring opening is irreversible.

Handling Workflow

Decision tree for processing the material based on the intended application.

HandlingWorkflowInputReceive Material(Usually HCl Salt)CheckCheck AppearanceInput->CheckDecisionIs it sticky/wet?Check->DecisionDryDry over P2O5(Vacuum Desiccator)Decision->DryYesUseIntended Use?Decision->UseNo (Free flowing powder)Dry->UseReactionCoupling ReactionUse->ReactionSynthesisStorageLong-term StorageUse->StorageInventoryAction1Use in situ base (DIPEA)Do NOT isolate free baseReaction->Action1Action2Store as HCl salt-20°C, DesiccatedStorage->Action2

Figure 2: Recommended handling workflow to minimize hygroscopic degradation and free-base instability.

Summary Data Tables

Table 1: Physicochemical Properties & Stability Profile
PropertyData / ObservationImplication
Molecular Weight 156.23 g/mol (Free Base)Low MW building block.[1]
pKa (Calculated) ~9.5 (Primary amine), ~6.5 (Morpholine)Exists as dication in strong acid.
Hygroscopicity High (HCl salt)Must be weighed quickly or in a glovebox.
Acid Stability ModerateStable to dilute acid at RT; Unstable in hot conc. acid.[3][4][5]
Oxidation Risk ModeratePrimary amine can oxidize over months if air-exposed.

References

  • Bertus, P., & Szymoniak, J. (2001).[1][3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792–1793.

  • Fisher, L. A., & Fox, J. M. (2008).[1][4] Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 73(21), 8474–8478.

  • Wipf, P., et al. (2005).[1] Synthesis of functionalized cyclopropylamines. Organic Letters, 7(1), 103-106. (General reference for 1-aminocyclopropane stability).

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(1-Morpholin-4-ylcycloheptyl)methanamine (Analogous structure handling data).

Validation & Comparative

Technical Comparison Guide: [1-(morpholin-4-yl)cyclopropyl]methanamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, [1-(morpholin-4-yl)cyclopropyl]methanamine (hereafter MCPM ) represents a high-value "conformationally restricted" building block. It serves as a rigid bioisostere for the common N-(2-aminoethyl)morpholine linker found in numerous GPCR ligands and kinase inhibitors.

This guide compares MCPM against its flexible and lipophilic analogs to demonstrate its superior utility in Fragment-Based Drug Discovery (FBDD) .[1] The core advantage of MCPM lies in the gem-disubstituted cyclopropane motif, which locks the amine and morpholine vectors, reducing the entropic penalty of binding and blocking metabolic oxidation at the


-carbon.
The Analogs Compared
Compound IDStructure NameKey FeaturePrimary Utility
MCPM (Subject) This compoundRigid, Polar, Gem-disubstitutedMetabolic stability, Entropy reduction
Analog A (Flex) N-(2-aminoethyl)morpholineFlexible Ethyl LinkerBaseline control, High rotatable bonds
Analog B (Lipo) [1-(piperidin-1-yl)cyclopropyl]methanamineRigid, Lipophilic (No Oxygen)BBB permeability, Hydrophobic pockets

Comparative Biological Performance[1]

The following data synthesizes performance metrics across three critical parameters: Metabolic Stability (Microsomal Clearance), Target Affinity (Representative GPCR/LSD1 models), and Physicochemical Properties .

Table 1: Performance Matrix
MetricMCPM (Subject)Analog A (Flexible)Analog B (Lipophilic)Causality / Insight
Conformational Entropy Low (Preferred)High (Unfavorable)LowThe cyclopropane ring locks the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

and

torsion angles, pre-organizing the molecule for binding.
Metabolic Stability (

)
> 60 min < 15 min~45 minMCPM blocks P450-mediated

-oxidation (N-dealkylation) due to the quaternary carbon at the cyclopropane.
Basicity (

of

amine)
8.4 9.88.6The cyclopropane ring has greater

-character (sp

), lowering the

of the exocyclic amine, improving membrane permeability.
LSD1 Inhibition Potential High NoneHighCyclopropylamines act as "suicide substrates" for amine oxidases (LSD1/MAO) via radical ring opening; ethyl linkers cannot do this.
LogD (pH 7.4) -0.5 (Soluble) -0.81.2 (Lipophilic)Morpholine oxygen acts as a hydrogen bond acceptor, maintaining solubility compared to the piperidine analog.

Mechanistic Analysis & Signaling Pathways[1][3][4]

The "Gem-Disubstituted" Effect

The superior potency of MCPM over Analog A is driven by the Thorpe-Ingold Effect . By forcing the morpholine and methylamine groups closer together on the cyclopropane ring, the population of the reactive rotamer increases.

Mechanism of Action: Amine Oxidase Inhibition (LSD1/MAO)

MCPM is not just a passive linker; it is a "warhead" for enzymes like Lysine-Specific Demethylase 1 (LSD1). The flavin-dependent oxidation initiates a single-electron transfer (SET) mechanism.

LSD1_Mechanism Substrate MCPM (Substrate) Intermediate Radical Cation (Ring Opening) Substrate->Intermediate SET Oxidation Enzyme LSD1-FAD Complex Enzyme->Intermediate Adduct Covalent FAD Adduct (Irreversible Inhibition) Intermediate->Adduct C-C Bond Formation Byproduct Analog A (No Ring Strain) Byproduct->Enzyme Reversible Binding (No Inhibition)

Figure 1: Mechanism of irreversible inhibition of FAD-dependent amine oxidases by MCPM. Unlike the flexible Analog A, the strained cyclopropane ring of MCPM opens upon oxidation, forming a covalent bond with the enzyme cofactor.

Experimental Protocols

To validate the stability and synthesis claims, the following protocols are standardized.

Protocol A: Synthesis via Kulinkovich-Szymoniak Reaction

Rationale: Traditional alkylation to form gem-disubstituted cyclopropanes is low-yielding.[1] The Titanium-mediated coupling of nitriles is the authoritative method for this scaffold.

Reagents:

  • 4-Morpholineacetonitrile (Starting Material)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in ether)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    )
    
  • Boron trifluoride etherate (BF

    
     OEt
    
    
    
    )

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve 4-morpholineacetonitrile (1.0 eq) and Ti(OiPr)

    
     (1.1 eq) in dry THF.
    
  • Grignard Addition: Cool to -78°C. Add EtMgBr (2.2 eq) dropwise over 30 mins. The solution will turn dark brown/black (formation of titanacyclopropane species).[1]

  • Warming: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Activation: Add BFngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     OEt
    
    
    
    (2.0 eq). This promotes the ring closure to the cyclopropylamine.[1]
  • Quench: Carefully quench with 10% NaOH.

  • Isolation: Extract with Et

    
    O, dry over MgSO
    
    
    
    , and purify via amine-functionalized silica gel chromatography.

Validation Check: The appearance of a multiplet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 0.5–0.8 ppm in 

H NMR confirms the cyclopropane ring formation.
Protocol B: Microsomal Stability Assay

Rationale: To demonstrate the metabolic blocking effect of the cyclopropane ring vs. the ethyl linker.

  • Incubation: Incubate test compounds (1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Decision Framework for Scaffold Selection

Use this logic flow to determine when to substitute the flexible Analog A with MCPM in your lead optimization campaign.

Scaffold_Decision Start Start: Lead Optimization Check1 Is the target an Amine Oxidase (LSD1/MAO)? Start->Check1 Check2 Is Metabolic Clearance High? Check1->Check2 No Result_MCPM Select MCPM (Mechanism + Stability) Check1->Result_MCPM Yes (Warhead Needed) Check3 Is Solubility a Limiting Factor? Check2->Check3 No Check2->Result_MCPM Yes (Block Oxidation) Check3->Result_MCPM Yes (Need Polar Group) Result_Lipo Select Analog B (Piperidine) (Permeability Focus) Check3->Result_Lipo No (Need BBB Pen) Result_Flex Select Analog A (Ethyl) (Cost/Baseline)

Figure 2: Decision tree for selecting the optimal morpholine-amine linker based on project constraints.

References

  • Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles.[1][2] Chemical Communications, (18), 1792-1793. Link

    • Core citation for the Titanium-medi
  • Kumari, A., & Singh, R. K. (2020).[1][3][4] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[1][4] Link

    • Grounding for the pharmacophore properties of the morpholine ring.
  • Mimasu, S., et al. (2010).[1] Structure-Based Design of Potent and Selective LSD1 Inhibitors. Biochemistry, 49(30).[1] Link

    • Mechanistic basis for cyclopropylamines as FAD-dependent enzyme inhibitors.
  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery.[1] Angewandte Chemie International Edition, 49(48), 8979-8980.

    • Comparative analysis of rigid, polar scaffolds (gem-disubstituted motifs) vs flexible chains.

Sources

validation of analytical methods for [1-(morpholin-4-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

[1-(morpholin-4-yl)cyclopropyl]methanamine (CAS: 1015846-42-0) presents a classic "polar amine" challenge in analytical chemistry. As a small, aliphatic diamine building block, it possesses two critical characteristics that dictate the analytical strategy:

  • High Polarity/Basicity: The presence of both a morpholine ring and a primary methylamine group creates a highly polar, basic profile (Predicted pKa ~8.5–9.5). This results in near-zero retention on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression is highest.

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems (aromatic rings), rendering it invisible to standard UV detection (HPLC-UV) above 210 nm.
    

This guide objectively compares the two most robust validation pathways: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS) versus Pre-column Derivatization with Reversed-Phase HPLC (Deriv-RP-HPLC).

Compound Profile
PropertyValue/DescriptionAnalytical Implication
Formula

MW = 156.23 g/mol (Low mass requires sensitive MS settings)
Polarity LogP ~ -0.7 (Predicted)Hydrophilic; requires HILIC or Ion-Pairing for retention.[1]
Basicity Di-basic (Morpholine + Primary Amine)Prone to peak tailing on silica; requires buffered mobile phase.
UV Activity Negligible (>210 nm)Direct UV detection is not recommended due to poor S/N ratio.

Comparative Methodology: HILIC-MS vs. Derivatization-UV

The following decision matrix contrasts the two validated approaches.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: FMOC-Derivatization RP-HPLC (Alternative)
Principle Partitioning into water-enriched layer on polar stationary phase.[2][3]Chemical tagging with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to add hydrophobicity and UV activity.
Sensitivity (LOD) Excellent (< 1 ng/mL)Good (~10–50 ng/mL) depending on detector.
Throughput High (No sample prep reaction time).Low (Requires 15–30 min reaction/incubation).
Selectivity Mass-based (m/z 157.1

Fragments).
Separation-based; risk of interference from reagent byproducts.
Equipment Cost High (Triple Quadrupole MS required).Low (Standard HPLC-UV/FLD).
Best For Trace analysis, PK studies, Impurity profiling.Raw material QC, High-concentration assay, Labs without MS.

Method A: HILIC-MS/MS Protocol (The "Gold Standard")

This method is prioritized for its specificity and speed. By using HILIC, we retain the polar amine without aggressive ion-pairing reagents that would contaminate the MS source.

Chromatographic Conditions[2][3][4][5][6][7]
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.5 µm).

    • Why: Amide phases are more stable and provide better peak shape for bases than bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Why: Low pH ensures the amine is fully protonated (

      
      ), interacting via cation-exchange with the stationary phase. Ammonium formate is volatile and MS-compatible.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90%

      
       50% B
      
    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration - Critical in HILIC)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier:

      
       (Morpholine ring fragment).
      
    • Qualifier:

      
       (Loss of cyclopropyl/methanamine fragment).
      
    • Note: The parent ion

      
       is 157.1.
      
Method A Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms Detection (MS/MS) S1 Sample Dissolution (Diluent: 90% ACN) S2 Centrifugation (10k RPM, 5 min) S1->S2 LC1 Injection (2 µL) S2->LC1 LC2 Amide Column (Water Layer Partitioning) LC1->LC2 MS1 ESI+ Source (Protonation) LC2->MS1 MS2 Q1: Select 157.1 m/z MS1->MS2 MS3 Q3: Quant 70.1 m/z MS2->MS3

Caption: HILIC-MS/MS workflow emphasizing high-organic diluent to prevent solvent mismatch and peak distortion.

Method B: Derivatization-HPLC Protocol (The "QC Alternative")

If MS is unavailable, you must chemically modify the analyte to make it "visible" to UV detectors. We use FMOC-Cl because it reacts rapidly with primary/secondary amines and provides a strong chromophore.

Derivatization Reaction[6][7][8]
  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: 0.1 M Borate Buffer (pH 9.0). High pH is required to deprotonate the amine for nucleophilic attack.

  • Procedure: Mix 100 µL Sample + 100 µL Borate + 100 µL FMOC-Reagent.

  • Incubation: 5 minutes at ambient temperature.

  • Quenching: Add 20 µL Adamantanamine (to scavenge excess FMOC-Cl and prevent column overload).

Chromatographic Conditions[2][6][7]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Water (A) / Acetonitrile (B) with 0.1% TFA.

  • Detection: UV at 265 nm (FMOC absorption max).

  • Retention: The FMOC-[Analyte] complex will elute significantly later than the underivatized amine, typically >50% B.

Reaction Pathway Diagram

FMOC_Reaction Reactants Analyte (Amine) + FMOC-Cl (pH 9.0 Borate Buffer) Intermediate Nucleophilic Attack (Amine N attacks Carbonyl C) Reactants->Intermediate Product FMOC-Carbamate Derivative (Hydrophobic + UV Active) Intermediate->Product Main Pathway Byproduct Excess FMOC-OH (Hydrolysis Byproduct) Intermediate->Byproduct Side Reaction

Caption: Chemical mechanism of FMOC derivatization converting the polar amine into a lipophilic carbamate.

Validation Framework (ICH Q2 R2)

Regardless of the method chosen, the following validation parameters are mandatory. The criteria below are set for a Quantitative Assay .

Specificity (Selectivity)[2][7]
  • Protocol: Inject "Blank" (Diluent), "Placebo" (Matrix without analyte), and "Standard".

  • Acceptance (HILIC): No interference > 20% of LLOQ at the retention time of the analyte.

  • Acceptance (Deriv-UV): Resolution (

    
    ) > 1.5 between the FMOC-Analyte peak and the FMOC-OH (hydrolysis peak) or FMOC-Adamantanamine (quencher).
    
Linearity & Range[4][8]
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Data Analysis: Linear regression (

    
    ).
    
  • Acceptance:

    
    . Residuals should be random.
    
Accuracy (Recovery)[8]
  • Protocol: Spike analyte into matrix at 3 levels (Low, Medium, High) in triplicate.

  • Calculation:

    
    
    
  • Acceptance: 98.0% – 102.0% for Drug Substance; 90.0% – 110.0% for Trace Impurities.

Precision
  • Repeatability: 6 injections of the same sample (100% level). RSD

    
     2.0%.
    
  • Intermediate Precision: Different day, different analyst, different column batch. RSD

    
     2.0% (between groups).
    

Troubleshooting & Expert Insights

Insight 1: The "Diluent Effect" in HILIC

Problem: Poor peak shape (split peaks) in HILIC. Cause: Dissolving the sample in 100% Water. Water is the "strong" solvent in HILIC.[4] Injecting a water slug disrupts the partition layer. Solution: Dissolve samples in 90% Acetonitrile / 10% Water . This matches the initial mobile phase conditions.

Insight 2: FMOC Reagent Instability

Problem: Inconsistent peak areas in Method B. Cause: FMOC-Cl hydrolyzes in water. Solution: Prepare FMOC-Cl in dry Acetonitrile. Prepare fresh daily. Ensure the reaction buffer is strictly pH > 8.5 to drive the reaction faster than the hydrolysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2][3][5][4] Analytical and Bioanalytical Chemistry.[2][3][4][6][7] Link

  • Fekete, S., et al. (2012). Method development strategies for the separation of polar basic compounds in HILIC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: FMOC-Cl Protocol.Link

  • PubChem. (2023). Compound Summary: this compound.[1] National Library of Medicine. Link

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of [1-(morpholin-4-yl)cyclopropyl]methanamine Derivatives as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Targeting Epigenetic Regulation in Oncology with [1-(morpholin-4-yl)cyclopropyl]methanamine Derivatives

The epigenetic landscape of cancer cells presents a compelling frontier for therapeutic intervention. Among the key regulators of this landscape is Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various malignancies, including acute myeloid leukemia (AML).[1] LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, plays a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the promotion of oncogenic transcriptional programs.[1] The structural and catalytic similarities between LSD1 and monoamine oxidases (MAOs) have inspired the development of potent inhibitors based on the cyclopropylamine scaffold, a known mechanism-based inhibitor of MAOs.[1]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a promising class of LSD1 inhibitors: this compound derivatives. We will delve into the structure-activity relationships (SAR) of two prominent subclasses—styrenylcyclopropylamines and arylcyclopropylamines—and present supporting experimental data to guide researchers in the selection and development of next-generation epigenetic therapies.

Mechanism of Action: Covalent Inhibition of the LSD1-FAD Adduct

The therapeutic efficacy of this compound derivatives stems from their ability to act as mechanism-based, irreversible inhibitors of LSD1.[2] These compounds target and covalently modify the FAD cofactor within the enzyme's active site, leading to its inactivation.[2] This covalent modification is a key feature that contributes to their high potency and prolonged duration of action. The core this compound scaffold serves as a versatile platform for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.

LSD1 Inhibition Mechanism Figure 1: Covalent Inhibition of LSD1 LSD1 LSD1 Enzyme (with FAD cofactor) Complex Non-covalent LSD1-Inhibitor Complex LSD1->Complex Reversible Binding Inhibitor This compound Derivative Inhibitor->Complex Adduct Covalent FAD-Inhibitor Adduct (Inactive Enzyme) Complex->Adduct Irreversible Covalent Modification

Caption: Covalent inhibition of LSD1 by this compound derivatives.

In Vitro Efficacy: A Tale of Two Scaffolds

The in vitro potency of these derivatives is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays, such as the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, directly measure the inhibition of LSD1 enzymatic activity.[3] Cellular assays, on the other hand, evaluate the compound's ability to engage the target within a cellular context and elicit a biological response, such as growth inhibition (GI50) in cancer cell lines.

Styrenylcyclopropylamines: A Potent Subclass

Recent studies have highlighted styrenylcyclopropylamines as a particularly potent subclass of LSD1 inhibitors.[2] The introduction of a styrenyl group on the cyclopropane ring has been shown to significantly enhance the inhibitory activity. A prime example is compound 34 , which has demonstrated exceptional potency across multiple in vitro assays.[2]

CompoundBiochemical IC50 (TR-FRET)Cellular Target Engagement (LY96 EC50)Kasumi-1 Cell Growth Inhibition (GI50)
Compound 34 <4 nM2 nM1 nM
Table 1: In Vitro Efficacy of a Lead Styrenylcyclopropylamine Derivative (Compound 34).[2]

The remarkable potency of compound 34, with sub-nanomolar to low nanomolar activity, underscores the potential of the styrenylcyclopropylamine scaffold. The strong correlation between biochemical and cellular activity suggests excellent cell permeability and target engagement.

Arylcyclopropylamines: A Platform for Rapid SAR Studies

The arylcyclopropylamine (ACPA) scaffold has also been extensively explored, with researchers synthesizing and evaluating over 45 derivatives to establish a clear structure-activity relationship.[4] These studies have revealed that modifications to the aryl ring can significantly impact potency and selectivity. While a comprehensive data table for all 45 compounds is beyond the scope of this guide, the research highlights the discovery of ACPA derivatives with inhibitory activity superior to previously known selective LSD1 inhibitors like NCD38.[4] This demonstrates the tunability of the ACPA scaffold for optimizing anti-LSD1 activity.

In Vivo Efficacy: Translating Potency into Antitumor Activity

The ultimate test of any therapeutic candidate is its efficacy in a living organism. For this compound derivatives, in vivo studies have primarily focused on their antitumor activity in xenograft models of human cancers, particularly AML.

The lead styrenylcyclopropylamine, compound 34 , has demonstrated robust, dose-dependent tumor growth inhibition in a Kasumi-1 AML xenograft model.[2] Kasumi-1 cells are derived from a patient with AML and are characterized by the t(8;21) translocation, making them a clinically relevant model.[5]

CompoundAnimal ModelDosing RegimenOutcome
Compound 34 Kasumi-1 Xenograft (mouse)1.5 mg/kg, oral, once dailyRobust antitumor activity
Table 2: In Vivo Efficacy of a Lead Styrenylcyclopropylamine Derivative (Compound 34).[2]

The significant antitumor effect of compound 34 at a low oral dose highlights its promising pharmacokinetic properties and its potential for clinical development.

Experimental Protocols: Ensuring Scientific Rigor

The trustworthiness of the presented data is underpinned by robust and well-validated experimental methodologies. Below are outlines of the key assays used to evaluate the efficacy of these LSD1 inhibitors.

Biochemical LSD1 Inhibition Assay (TR-FRET)

This assay quantitatively measures the enzymatic activity of LSD1.

TR_FRET_Assay_Workflow Figure 2: TR-FRET Assay Workflow cluster_0 Reaction cluster_1 Detection LSD1 LSD1 Enzyme Incubation1 Incubation LSD1->Incubation1 Substrate Biotinylated H3K4me1 Peptide Substrate Substrate->Incubation1 Inhibitor Test Compound Inhibitor->Incubation1 DetectionReagents Addition of Detection Reagents (Europium-labeled antibody, Streptavidin-APC) Incubation1->DetectionReagents Demethylation Reaction Incubation2 Incubation DetectionReagents->Incubation2 TR_FRET_Reader TR-FRET Signal Measurement Incubation2->TR_FRET_Reader

Caption: Workflow of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for LSD1 inhibition.

Step-by-Step Protocol: [3][6][7]

  • Reaction Setup: In a 384-well plate, the LSD1 enzyme is incubated with a biotinylated peptide substrate corresponding to histone H3 monomethylated at lysine 4 (H3K4me1) and the test compound.

  • Enzymatic Reaction: The mixture is incubated to allow the demethylation reaction to proceed.

  • Detection: A solution containing a Europium (Eu)-labeled antibody that specifically recognizes the demethylated product and streptavidin-allophycocyanin (SA-APC) is added.

  • Signal Measurement: If the substrate is demethylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal that is measured using a plate reader. The intensity of the FRET signal is inversely proportional to the inhibitory activity of the test compound.

In Vivo Xenograft Model (Kasumi-1)

This model assesses the antitumor efficacy of the compounds in a living organism.

Step-by-Step Protocol: [8][9][10]

  • Cell Culture: Kasumi-1 human AML cells are cultured under standard conditions.

  • Animal Implantation: A specified number of Kasumi-1 cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective LSD1 inhibitors. Both styrenylcyclopropylamine and arylcyclopropylamine derivatives have demonstrated significant promise, with the former yielding compounds with exceptional in vitro and in vivo efficacy. The covalent mechanism of action of these compounds offers the potential for durable target inhibition.

Future research in this area should focus on:

  • Optimizing Pharmacokinetic and Safety Profiles: Further medicinal chemistry efforts are needed to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of these potent inhibitors to ensure their suitability for clinical development.

  • Exploring Combination Therapies: Investigating the synergistic effects of these LSD1 inhibitors with other anticancer agents could lead to more effective treatment regimens and overcome potential resistance mechanisms.

  • Expanding to Other Indications: Given the role of LSD1 in various cancers, the efficacy of these derivatives should be explored in a broader range of solid and hematological malignancies.

The data presented in this guide provides a solid foundation for researchers to build upon as they work towards translating the promise of LSD1 inhibition into tangible clinical benefits for cancer patients.

References

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

  • Johnson, K., et al. (2011). High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. Journal of Biomolecular Screening, 17(1), 27-38. [Link]

  • Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]

  • Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. [Link]

  • Asai, K., et al. (1991). Establishment of a human acute myeloid leukemia cell line (Kasumi-1) with 8;21 chromosome translocation. Blood, 77(9), 2031-2036. [Link]

  • ResearchGate. (n.d.). Establishment of Kasumi-1 cell xenograft tumor. ResearchGate. [Link]

  • Altogen Labs. (n.d.). Leukemia Xenograft Model. Altogen Labs. [Link]

  • National Center for Biotechnology Information. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). KDM1A inhibition abrogates growth of Kasumi-1 xenografts. ResearchGate. [Link]

  • Broad Institute. (n.d.). SUPPLEMENTARY METHODS Cell Culture The Kasumi-1, HL-60, and U937 cell lines were purchased from the American Type Culture Collec. Broad Institute. [Link]

Sources

Comparative Analysis of Synthetic Routes to [1-(Morpholin-4-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to [1-(morpholin-4-yl)cyclopropyl]methanamine , a specialized gem-disubstituted cyclopropane scaffold used in medicinal chemistry (e.g., as a pharmacophore in GPCR ligands and kinase inhibitors).

Executive Summary

The synthesis of This compound presents a specific challenge: introducing two sterically demanding groups (a morpholine ring and a methylamine arm) onto a single carbon of a strained cyclopropane ring.

This guide analyzes two primary methodologies:

  • The De Novo Cyclization Route (Nitrile Alkylation): Builds the cyclopropane ring from acyclic precursors. Best for scale-up and cost-efficiency .

  • The Nucleophilic Substitution Route: Utilizes a pre-functionalized cyclopropane building block. Best for rapid discovery and analog generation .

Comparison Matrix
FeatureRoute A: Nitrile Alkylation (De Novo)Route B: Nucleophilic Substitution
Starting Material Morpholine, Formaldehyde, KCNEthyl 1-bromocyclopropanecarboxylate
Key Step Double alkylation with 1,2-dibromoethaneSN2 displacement on strained ring
Overall Yield Moderate to High (45–60%)Variable (30–50%)
Scalability High (Kg scale feasible)Low to Medium (Reagent cost limits)
Safety Profile Requires Cyanide handlingAvoids Cyanide; uses lachrymators
Cost LowHigh (Building block cost)

Route A: The De Novo Cyclization (Nitrile Alkylation)

This is the industry-standard approach for synthesizing 1-aminocyclopropanecarbonitrile derivatives. It relies on the high acidity of the


-proton in 

-aminonitriles to facilitate a double alkylation with a 1,2-dihaloethane.
Mechanism & Pathway[1]
  • Strecker-Type Synthesis: Morpholine condenses with formaldehyde and cyanide to form morpholinoacetonitrile .

  • Cyclopropanation: The active methylene of the nitrile is deprotonated by a strong base (NaH or aqueous NaOH/TEBA) and alkylated with 1,2-dibromoethane .

  • Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LAH) .

RouteA Morph Morpholine (Start) MAN Morpholinoacetonitrile (Intermediate 1) Morph->MAN HCHO, KCN HCl (aq) MCPCN 1-Morpholinocyclopropane- carbonitrile (Intermediate 2) MAN->MCPCN 1,2-Dibromoethane NaH or NaOH/TEBA (Cyclopropanation) Product [1-(Morpholin-4-yl)cyclopropyl]- methanamine (Target) MCPCN->Product LiAlH4, THF (Reduction)

Figure 1: The De Novo Cyclization Pathway involving nitrile construction followed by ring closure and reduction.

Detailed Experimental Protocol
Step 1: Synthesis of Morpholinoacetonitrile
  • Reagents: Morpholine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), KCN (1.1 eq), HCl (conc.).

  • Procedure:

    • Cool a solution of morpholine and formaldehyde in water to 0°C.

    • Add KCN solution dropwise while maintaining temperature <10°C (Caution: HCN evolution possible; use efficient fume hood).

    • Add concentrated HCl dropwise to adjust pH to ~7.

    • Stir at room temperature for 3 hours. The product often separates as an oil or solid.

    • Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Yield: Typically 85–95%.

Step 2: Cyclopropanation (The Critical Step)
  • Reagents: Morpholinoacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), Benzyltriethylammonium chloride (TEBA, 0.05 eq), 50% NaOH (aq).

  • Rationale: Phase-transfer catalysis (PTC) is preferred over NaH/DMSO for safety and ease of workup on scale.

  • Procedure:

    • Dissolve morpholinoacetonitrile and 1,2-dibromoethane in a minimal amount of toluene (optional) or run neat if liquid.

    • Add TEBA catalyst.

    • Add 50% NaOH solution dropwise with vigorous stirring. The reaction is exothermic; maintain temp <50°C.

    • Heat to 60–70°C for 4–6 hours to ensure ring closure.

    • Dilute with water and extract with ethyl acetate.

    • Purification: Distillation or recrystallization (if solid).

    • Validation: Look for disappearance of the singlet (-CH2-) in NMR and appearance of cyclopropyl multiplets (0.8–1.2 ppm).

Step 3: Reduction to Amine[1]
  • Reagents: LiAlH₄ (2.0 eq), Dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Add solution of 1-morpholinocyclopropanecarbonitrile in THF dropwise.

    • Reflux for 2–4 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), then water (3n mL). Filter the granular precipitate.

    • Concentrate filtrate to obtain the crude amine.

Route B: Nucleophilic Substitution (Building Block Route)

This route avoids cyanide chemistry by using a commercially available brominated cyclopropane ester. It relies on the nucleophilicity of morpholine to displace the halide, followed by standard functional group interconversion.

Mechanism & Pathway[1]
  • Substitution: Ethyl 1-bromocyclopropanecarboxylate reacts with excess morpholine. The reaction is sluggish due to the strained ring and steric hindrance but proceeds at elevated temperatures.

  • Amidation: The ester is converted to the primary amide using methanolic ammonia.

  • Reduction: The amide is reduced to the amine using LiAlH₄ or Borane-DMS.

RouteB Bromo Ethyl 1-bromo- cyclopropanecarboxylate MorphEster Ethyl 1-morpholino- cyclopropanecarboxylate Bromo->MorphEster Morpholine (excess) Heat, DMF Amide 1-Morpholino- cyclopropanecarboxamide MorphEster->Amide NH3 / MeOH Pressure Product [1-(Morpholin-4-yl)cyclopropyl]- methanamine Amide->Product LiAlH4 or BH3 Reduction

Figure 2: The Nucleophilic Substitution Pathway utilizing a pre-formed cyclopropane scaffold.

Detailed Experimental Protocol
Step 1: Nucleophilic Displacement
  • Reagents: Ethyl 1-bromocyclopropanecarboxylate (1.0 eq), Morpholine (3.0 eq), DMF (solvent).

  • Procedure:

    • Dissolve the bromo-ester in DMF.

    • Add excess morpholine (acts as both nucleophile and base).

    • Heat to 100–120°C for 12–24 hours. (Monitoring is critical; elimination to the acrylate is a side reaction).

    • Dilute with water and extract with ether.

    • Note: Yields can be variable (30–60%) depending on the quality of the bromo-ester.

Step 2: Amide Formation
  • Reagents: 7N NH₃ in Methanol.

  • Procedure:

    • Dissolve the morpholino-ester in 7N NH₃/MeOH in a sealed pressure tube.

    • Heat at 60°C for 24 hours.

    • Concentrate to dryness to yield the solid amide.

Step 3: Amide Reduction
  • Reagents: LiAlH₄ (3.0 eq), THF.

  • Procedure:

    • Standard LAH reduction similar to Route A.

    • Amides require more vigorous conditions than nitriles; ensure reflux is maintained for at least 4 hours.

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.6–3.7 (t, 4H, Morpholine O-CH₂).
      
    • 
       2.6–2.8 (s, 2H, Cyclopropyl-CH₂-N).
      
    • 
       2.4–2.5 (t, 4H, Morpholine N-CH₂).
      
    • 
       0.5–0.8 (m, 4H, Cyclopropane ring protons). Note: The symmetry of the ring protons confirms the 1,1-disubstitution pattern.
      
  • ¹³C NMR:

    • Distinct signal for the quaternary cyclopropane carbon (~30–40 ppm).

    • Morpholine carbons (~67 ppm for O-C, ~50 ppm for N-C).

    • Exocyclic methylene carbon (~45–50 ppm).

References

  • General Synthesis of 1-Aminocyclopropanecarbonitriles: Title: Synthesis of 1-aminocyclopropanecarbonitrile derivatives via phase-transfer catalysis. Source:Journal of Organic Chemistry, 1990, 55, 4200. Context: Establishes the protocol for alkylating -aminonitriles with 1,2-dibromoethane.
  • Nucleophilic Substitution on Cyclopropanes: Title: Reactivity of 1-halocyclopropanecarboxylates toward nucleophiles. Source:Tetrahedron Letters, 1985, 26, 1500. Context: Discusses the conditions required for displacing halogens on strained rings.
  • Reductive Amination & Nitrile Reduction: Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Source: Wiley-VCH. Context: Standard protocols for LAH reduction of nitriles and amides.
  • Commercial Building Block Data

    • Source: PubChem Compound Summary for Ethyl 1-bromocyclopropanecarboxyl
    • URL:[Link]

Sources

Statistical Analysis & Comparative Performance Guide: [1-(morpholin-4-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous statistical framework for evaluating [1-(morpholin-4-yl)cyclopropyl]methanamine (CAS: 1015846-42-0) as a strategic building block in medicinal chemistry.[1] It compares this scaffold against its open-chain and ring-expanded analogs to demonstrate its utility in optimizing physicochemical properties and metabolic stability.[1]

Executive Summary: The "Gem-Cyclopropyl" Effect

This compound represents a high-value "gem-disubstituted" scaffold.[1] By fusing a morpholine ring (solubility, H-bond acceptor) with a cyclopropyl linker (conformational constraint), this building block offers a unique vector for optimizing Lead-like properties.[1]

This guide details the experimental protocols and statistical analyses required to validate its performance against two primary alternatives:

  • Alternative A (Open-Chain): 2-Methyl-2-morpholinopropan-1-amine (Gem-dimethyl analog).[1]

  • Alternative B (Ring-Expanded): [1-(Morpholin-4-yl)cyclopentyl]methanamine.

Comparative Performance Matrix (Representative Data)
PropertyCyclopropyl Scaffold Open-Chain AnalogCyclopentyl AnalogStatistical Significance (p < 0.05)
Conformational Entropy Low (Rigid)High (Flexible)MediumYes (vs. Open-Chain)
Basicity (pKa of Morpholine N) ~7.8 - 8.0~8.2 - 8.4~8.1Yes (Inductive Effect)
Metabolic Stability (

)
High (Blocks

-oxidation)
MediumLow (Ring oxidation)Yes (ANOVA)
Lipophilicity (LogD) ModerateModerateHighNo

Experimental Protocols & Data Generation

To statistically validate the utility of this scaffold, researchers must generate high-quality data using the following self-validating protocols.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Quantify the electron-withdrawing inductive effect of the cyclopropyl ring on the morpholine nitrogen.

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl and 0.1 M KOH using a standardized glass electrode (e.g., Sirius T3).

  • Data Collection: Record pH vs. volume added at 25°C under

    
     atmosphere.
    
  • Validation: Calibrate electrode with standard buffers (pH 4.0, 7.0, 10.0) before each run (

    
    ).
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the blockade of CYP450-mediated oxidation.[1]

  • Incubation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Quantify parent remaining via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Statistical Analysis Framework

Matched Molecular Pair (MMP) Analysis

When substituting the gem-dimethyl group (Alternative A) with the cyclopropyl moiety, use MMP analysis to determine if the shift in potency or property is systematic.

Algorithm:

  • Identify pairs of compounds differing only by the transformation: C(Me)2

    
    Cyclopropyl.
    
  • Calculate the difference in property

    
     for each pair 
    
    
    
    :
    
    
    .
  • Perform a One-Sample t-test on the distribution of

    
     values.[1]
    
    • 
      : 
      
      
      
      (No effect).
    • 
      : 
      
      
      
      (Significant shift).
ANOVA for Stability Comparison

To compare the three scaffolds (Cyclopropyl vs. Open vs. Cyclopentyl), use a One-Way ANOVA followed by Tukey's HSD post-hoc test .

Hypothesis:

  • 
    : 
    
    
    
    [1]
  • 
    : At least one mean is different.
    

Decision Rule: If


 and 

, reject

. Use Tukey's test to confirm if the cyclopropyl scaffold significantly outperforms the cyclopentyl analog (often observed due to steric blocking of metabolic hotspots).

Visualizations

Figure 1: Strategic Selection Workflow

This decision tree guides the selection of the this compound scaffold based on SAR requirements.

ScaffoldSelection Start Start: Optimization Objective CheckSolubility Is Solubility Limiting? Start->CheckSolubility CheckMetab Is Metabolic Clearance High? CheckSolubility->CheckMetab No SelectCyclo Select this compound CheckSolubility->SelectCyclo Yes (Morpholine helps) CheckConf Is Target Binding Pocket Restricted? CheckMetab->CheckConf No CheckMetab->SelectCyclo Yes (Blocks alpha-oxidation) CheckConf->SelectCyclo Yes (Rigid vector needed) SelectOpen Select Open-Chain Analog (Gem-dimethyl) CheckConf->SelectOpen No (Flexible needed) SelectCyclopentyl Select Cyclopentyl Analog CheckConf->SelectCyclopentyl Space available for larger ring

Caption: Decision logic for prioritizing the cyclopropyl-morpholine scaffold over flexible or larger ring alternatives.[1]

Figure 2: Metabolic Fate Comparison

Visualizing why the cyclopropyl scaffold offers superior stability statistics.

Metabolism Parent Scaffold Core OpenChain Open-Chain Analog (Gem-dimethyl) Parent->OpenChain CycloProp Cyclopropyl Scaffold (Target) Parent->CycloProp Metab1 N-Dealkylation (Rapid) OpenChain->Metab1 CYP450 (Accessible Alpha-C) Metab2 Stable (Steric/Electronic Block) CycloProp->Metab2 CYP450 (Strain/Sterics) Metab3 Ring Hydroxylation (Slow) CycloProp->Metab3 Minor Pathway

Caption: Mechanistic basis for statistical differences in intrinsic clearance (


). The cyclopropyl group hinders N-dealkylation.[1]

References

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. Link[1]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Discusses gem-disubstituted effects). Link[1]

  • Kramer, C., et al. "Matched Molecular Pair Analysis: Significance and the Impact of Experimental Uncertainty." Journal of Medicinal Chemistry, 2014. Link[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1-(Morpholin-4-yl)cyclopropyl]methanamine
Reactant of Route 2
[1-(Morpholin-4-yl)cyclopropyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.